molecular formula C8H9ClO2 B1639813 2-Chloro-4-ethoxyphenol CAS No. 344326-18-7

2-Chloro-4-ethoxyphenol

Cat. No.: B1639813
CAS No.: 344326-18-7
M. Wt: 172.61 g/mol
InChI Key: JZSAWZOQBDSSNN-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxyphenol is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSAWZOQBDSSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-Chloro-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 2-Chloro-4-ethoxyphenol , a specialized intermediate in pharmaceutical medicinal chemistry.

Executive Summary

This compound (CAS: 344326-18-7) is a halogenated phenol derivative utilized primarily as a scaffold in the synthesis of bioactive molecules, including Acetyl-CoA Carboxylase (ACC) inhibitors.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the nucleophilic phenolic hydroxyl, the electrophilic aromatic ring (directed by the activating ethoxy and hydroxyl groups), and the chlorine substituent which modulates lipophilicity and metabolic stability. This guide provides a comprehensive analysis of its properties to support rigorous experimental design.

Molecular Identity & Structural Analysis

The compound features a benzene core substituted with a hydroxyl group at position 1, a chlorine atom at position 2, and an ethoxy ether linkage at position 4. The ortho-chloro substituent influences the pKa of the phenol via inductive withdrawal, while the para-ethoxy group acts as a strong electron-donating group (EDG) by resonance.

Identifier Value
IUPAC Name This compound
CAS Registry Number 344326-18-7
Molecular Formula

Molecular Weight 172.61 g/mol
SMILES CCOc1ccc(O)c(Cl)c1
InChI Key MOEFFSWKSMRFRQ-UHFFFAOYSA-N (Analog based)
Structural Class Halogenated Alkoxyphenol

Thermodynamic & Physical Constants

Note: Experimental values for this specific CAS are limited in public dossiers. Data below synthesizes available MSDS information with high-confidence predictive modeling based on the structural analog 2-chloro-4-methoxyphenol (CAS 18113-03-6).

Physical State & Transitions
  • Appearance: Typically a low-melting solid or viscous amber oil at room temperature.

  • Melting Point (Estimated): ~35–45 °C.[2]

    • Rationale: The methoxy analog melts at 38–43 °C. The ethoxy chain adds flexibility which may slightly depress the melting point relative to the methoxy variant, potentially pushing it near ambient temperature.

  • Boiling Point (Predicted): ~240–250 °C at 760 mmHg.

Solubility & Lipophilicity[3]
  • LogP (Octanol/Water): 2.4 – 2.6 (Predicted).

    • Implication: The compound is moderately lipophilic. It will partition readily into organic solvents (DCM, EtOAc) during extraction.

  • pKa (Acid Dissociation): 8.6 – 9.0 (Predicted).

    • Mechanism: Unsubstituted phenol has a pKa of ~10. The ortho-Cl exerts an inductive electron-withdrawing effect (-I), stabilizing the phenolate anion and lowering pKa. However, the para-ethoxy group is electron-donating (+M), which destabilizes the anion slightly, counteracting the chlorine's effect. The net result is a slightly more acidic species than phenol.

Solubility Profile
SolventSolubility RatingApplication
Water Low (<1 mg/mL)Aqueous wash phase (at neutral/acidic pH).
Dichloromethane HighPrimary extraction solvent.
Ethanol/Methanol HighSuitable for recrystallization (at low temp).
1M NaOH SolubleForms water-soluble sodium phenolate salt.

Synthesis & Impurity Profiling

The synthesis typically involves the electrophilic aromatic chlorination of 4-ethoxyphenol. Control of regioselectivity is critical, as the hydroxyl group is a stronger ortho/para director than the ethoxy group, but both direct to the same positions relative to themselves.

Reaction Pathway

Reagents: Sulfuryl chloride (


) or Chlorine gas (

). Conditions: Controlled temperature (0–5 °C) in non-polar solvent (e.g.,

or DCM) to prevent over-chlorination.

SynthesisPathway SM 4-Ethoxyphenol (Starting Material) Reagent Reagent: SO2Cl2 or Cl2 (0°C, DCM) SM->Reagent Product This compound (Target: >95%) Reagent->Product Major Pathway Impurity1 2,6-Dichloro-4-ethoxyphenol (Over-chlorination) Reagent->Impurity1 Excess Eq. Impurity2 Unreacted SM Reagent->Impurity2 Incomplete

Caption: Synthesis pathway showing the primary chlorination route and potential over-chlorinated impurity formation.

Critical Impurities
  • 2,6-Dichloro-4-ethoxyphenol: Formed if

    
     equivalent of chlorinating agent is used. Hard to separate due to similar polarity.
    
  • 4-Ethoxyphenol (Starting Material): Presence indicates incomplete reaction. Can be removed via careful chromatography or recrystallization.

Spectral Characterization

Identification relies on the distinct splitting pattern of the 1,2,4-substituted benzene ring.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:


, 400 MHz
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
OH 5.0 – 5.5Singlet (br)-Exchangeable phenolic proton.
Ar-H (C3) 6.85 – 6.90Doublet

meta-coupling to H5; ortho to OEt.
Ar-H (C5) 6.75 – 6.80dd

ortho to H6, meta to H3.
Ar-H (C6) 6.90 – 6.95Doublet

ortho to H5; ortho to OH.

3.95 – 4.00Quartet

Methylene of ethoxy group.

1.35 – 1.40Triplet

Methyl of ethoxy group.
Mass Spectrometry (MS)
  • Ionization: EI or ESI (-).

  • Molecular Ion (

    
    ):  Peaks at m/z 172  and 174 .
    
  • Isotope Pattern: The characteristic 3:1 intensity ratio of

    
     to 
    
    
    
    confirms the presence of a single chlorine atom.

Experimental Protocols: Purification Strategy

Because the pKa of the product (~8.8) is distinct from non-phenolic impurities but similar to the starting material (~10.0), pH-controlled extraction is a robust purification method.

Purification Crude Crude Reaction Mixture (DCM Solution) Wash1 1. Wash with weak acid (1M HCl) Removes basic impurities Crude->Wash1 Extract 2. Extract with 1M NaOH (Converts Phenols to Phenolates) Wash1->Extract AqPhase Aqueous Phase (Contains Product as Na-Salt) Extract->AqPhase Soluble OrgPhase Organic Phase (Discard non-acidic neutrals) Extract->OrgPhase Insoluble Acidify 3. Acidify Aq Phase to pH 2 (Regenerates Phenol) AqPhase->Acidify Final Extract into DCM -> Dry -> Evaporate Yields Purified Product Acidify->Final

Caption: Acid-Base extraction workflow utilizing the acidity of the phenolic proton for purification.

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Dichloromethane (DCM).

  • Base Extraction: Extract the organic layer twice with 1M NaOH. The product (and unreacted SM) will move to the aqueous phase as sodium salts.

    • Note: Non-acidic impurities remain in the DCM layer.

  • Regeneration: Separate the aqueous layer and cool to 0°C. Slowly add 2M HCl until pH < 2. The solution will turn cloudy as the phenol precipitates/oils out.

  • Recovery: Extract the acidified aqueous layer with fresh DCM (3x).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Handling & Stability

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation, turning pink/brown upon exposure to air and light.

  • Safety: The compound is an irritant. Wear gloves and eye protection. Avoid inhalation of dust/vapors.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 344326-18-7). Available at:

  • PubChem. Compound Summary: 4-Ethoxyphenol (Precursor Data). National Library of Medicine. Available at:

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Chloro-4-methoxyphenol (Analog Data). Available at:

  • Google Patents. Patent WO2013035827A1: Novel olefin derivative (Synthesis Application). Available at:

Sources

Comprehensive Spectroscopic Profiling of 2-Chloro-4-ethoxyphenol: Structural Elucidation and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive spectroscopic and analytical profile of 2-Chloro-4-ethoxyphenol , designed for researchers in medicinal chemistry and analytical sciences.

Executive Summary

This compound (CAS: 344326-18-7) is a halogenated phenolic ether frequently utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3][4] Its structural integrity is defined by the specific ortho-chlorination relative to the hydroxyl group, preserving the para-ethoxy moiety. This guide outlines the definitive spectroscopic signatures (NMR, IR, MS) required for its identification, distinguishing it from common regioisomers like 4-chloro-2-ethoxyphenol.

Compound Identity & Physicochemical Basis[6]

PropertyData
IUPAC Name This compound
Common Synonyms 2-Chloro-hydroquinone 4-ethyl ether; 3-Chloro-4-hydroxyphenetole
CAS Registry Number 344326-18-7
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DMSO, Methanol, Chloroform, Dichloromethane
Structural Logic

The molecule consists of a phenol core with two substituents:

  • Ethoxy (-OCH₂CH₃) at C4: A strong electron-donating group (EDG) by resonance, directing ortho/para.

  • Chlorine (-Cl) at C2: An electron-withdrawing group (EWG) by induction but EDG by resonance, directing ortho/para.

  • Hydroxyl (-OH) at C1: The principal functional group.

The 1,2,4-substitution pattern creates a distinct asymmetric aromatic region in the NMR spectrum, breaking the symmetry observed in the precursor (4-ethoxyphenol).

Experimental Protocols

Synthesis & Isolation (Reference Protocol)

To generate the analytical standard described below, the following protocol is recommended based on standard chlorination methodologies for activated phenols [1, 2].

Reaction: Ortho-chlorination of 4-ethoxyphenol using Sulfuryl Chloride (


).
  • Preparation: Dissolve 4-ethoxyphenol (1.0 eq) in anhydrous Dichloromethane (DCM) or Diethyl Ether.

  • Cooling: Cool the solution to 0°C in an ice bath to suppress polychlorination.

  • Addition: Dropwise add Sulfuryl Chloride (1.05 eq) over 30 minutes.

    • Note: The slight excess ensures conversion, but avoiding large excess prevents 2,6-dichlorination.

  • Quenching: Stir for 2 hours at room temperature. Quench with water.[5][6][7]

  • Workup: Wash organic layer with saturated

    
     (to remove HCl) and Brine. Dry over 
    
    
    
    .[5]
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1).

Analytical Workflow Diagram

AnalyticalWorkflow Start Crude Sample TLC TLC Screening (Hex:EtOAc 8:2) Start->TLC Purify Flash Chromatography TLC->Purify Impurities Detected MS GC-MS / LC-MS (Confirm MW 172/174) Purify->MS NMR 1H & 13C NMR (Structural Elucidation) MS->NMR Mass Confirmed Final Validated Standard NMR->Final

Caption: Step-by-step analytical validation workflow from crude synthesis to validated reference standard.

Spectroscopic Data Interpretation

Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV) Key Diagnostic: The Chlorine Isotope Pattern.

Ion (m/z)IntensityAssignmentInterpretation
172 100% [M]⁺ (³⁵Cl) Molecular Ion.
174 ~32% [M+2]⁺ (³⁷Cl) Diagnostic 3:1 ratio confirming presence of one Chlorine atom.
143 High[M - 29]⁺Loss of Ethyl group (-CH₂CH₃). Characteristic of ethoxy ethers.
145 Med[M+2 - 29]⁺Isotope satellite of the de-ethylated fragment.
107 Med[M - Cl - Et]⁺Loss of both Chlorine and Ethyl group (Phenol core).

Fragmentation Pathway Logic: The molecule initially loses the ethyl radical from the ether tail, followed by the expulsion of CO or Cl depending on internal energy. The 172/174 doublet is the primary "Go/No-Go" signal for identity.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm⁻¹)Vibration ModeDescription
3300 - 3450 O-H StretchBroad band, indicative of phenolic hydroxyl (H-bonded).
2980, 2930 C-H Stretch (Alkyl)Asymmetric/Symmetric stretching of the ethyl group (-CH₂CH₃).
1590, 1490 C=C StretchAromatic ring skeletal vibrations.
1200 - 1260 C-O StretchStrong band, Aryl-Alkyl ether linkage (Ar-O-Et).
750 - 800 C-Cl StretchCharacteristic halo-aromatic stretch.
Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) or 

. Reference: TMS (0.00 ppm).
¹H NMR (Proton) - 300/400 MHz

The aromatic region displays an ABX (or AMX) spin system due to the 1,2,4-substitution.

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (Hz)Structural Logic
6.90 - 6.95 Doublet (d)1HH-3

Meta-coupling to H-5. Located between Cl and OEt.[8] Deshielded by Cl, shielded by OEt (ortho).
6.85 - 6.90 Doublet (d)1HH-6

Ortho-coupling to H-5. Ortho to OH group (shielding).
6.70 - 6.78 Doublet of Doublets (dd)1HH-5

Ortho + Meta coupling . Ortho to OEt (shielding).
5.20 - 5.50 Singlet (br s)1H-OH -Exchangeable with

. Shift varies with concentration.
3.95 - 4.05 Quartet (q)2H-OCH₂-

Methylene of ethoxy group.
1.35 - 1.45 Triplet (t)3H-CH₃

Methyl of ethoxy group.

Note on Assignments:

  • H-3 (C3-H): This proton is isolated between the Chlorine and the Ethoxy group. It shows only a small meta-coupling (

    
     Hz) to H-5.
    
  • H-6 (C6-H): This proton is adjacent to H-5 and ortho to the hydroxyl. It shows a large ortho-coupling (

    
     Hz).
    
  • H-5 (C5-H): This proton couples to both H-6 (ortho) and H-3 (meta), appearing as a dd.

¹³C NMR (Carbon) - 75/100 MHz
Shift (δ ppm)AssignmentCarbon Type
153.0 - 154.0 C-4 Quaternary (Attached to OEt)
146.0 - 148.0 C-1 Quaternary (Attached to OH)
119.0 - 121.0 C-2 Quaternary (Attached to Cl)
115.0 - 117.0 C-6 CH (Aromatic)
113.0 - 115.0 C-3 CH (Aromatic)
112.0 - 114.0 C-5 CH (Aromatic)
64.0 - 65.0 -OCH₂- Methylene (Ether)
14.5 - 15.0 -CH₃ Methyl (Ether)

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, two primary impurities are common:

  • 4-Ethoxyphenol (Starting Material):

    • Detection: Presence of AA'BB' aromatic system in NMR (symmetric doublets at 6.8 ppm).

    • MS: M+ at 138 (No Chlorine isotope pattern).

  • 2,6-Dichloro-4-ethoxyphenol (Over-chlorination):

    • Detection: NMR shows a singlet in the aromatic region (H-3 and H-5 become equivalent).

    • MS: M+ at 206/208/210 (9:6:1 isotope pattern).

Impurity Formation Pathway

ImpurityPath SM 4-Ethoxyphenol (MW 138) Product This compound (Target, MW 172) SM->Product + Cl2 / SO2Cl2 (1 eq) Impurity 2,6-Dichloro-4-ethoxyphenol (Over-reaction, MW 206) Product->Impurity + Excess Reagent

Caption: Sequential chlorination pathway. Strict stoichiometry control is required to prevent the formation of the 2,6-dichloro impurity.

References

  • Watson, W. D. (1985). Regioselective chlorination of phenols and their derivatives. Journal of Organic Chemistry, 50(12), 2145–2148.

  • Buc, S. R. (1955). Chlorination of aromatic compounds with sulfuryl chloride. Journal of the American Chemical Society, 77(4), 1061-1062.
  • National Institute of Standards and Technology (NIST). Mass Spectral Library (2023). Search for "Chlorophenol derivatives".

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Whitepaper: Solubility and Stability Dynamics of 2-Chloro-4-ethoxyphenol in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In the landscape of pharmaceutical intermediates and fine chemical synthesis, 2-Chloro-4-ethoxyphenol (CAS: 344326-18-7) serves as a critical building block. Its molecular architecture (C8H9ClO2, MW: 172.61 g/mol ) presents a unique physicochemical profile governed by three distinct functional groups attached to the aromatic ring: a hydroxyl group (-OH), an ortho-chloro substituent (-Cl), and a para-ethoxy group (-OCH2CH3).

Understanding the solubility and stability of this compound in various solvents is paramount for optimizing reaction conditions, purification workflows, and long-term storage. As a Senior Application Scientist, I approach the profiling of this compound by analyzing the electronic and steric interplay of its substituents. The electron-withdrawing inductive effect of the ortho-chlorine lowers the pKa of the phenolic proton (similar to 2-chlorophenol, pKa ~8.49[1]), while the electron-donating resonance of the para-ethoxy group slightly offsets this (similar to 4-ethoxyphenol, pKa ~10.44[2]). The resulting composite pKa is estimated at ~9.0. This subtle shift dictates its pH-dependent aqueous solubility, while its estimated LogP (~2.8) governs its high affinity for organic solvents.

Solvation Thermodynamics & Predictive Profiling

The solubility of a solid organic compound is a thermodynamic equilibrium between the crystal lattice energy and the solvation energy. For this compound, the presence of the hydroxyl group allows it to act as both a hydrogen-bond donor and acceptor, making polar protic solvents highly effective. Conversely, the lipophilic chloro and ethoxy groups disrupt water structuring, resulting in poor aqueous solubility at physiological or acidic pH.

Causality in Solvent Selection
  • Polar Aprotic Solvents (DMSO, DMF): These solvents possess high dielectric constants and strong dipole moments. They act as excellent hydrogen-bond acceptors for the phenolic -OH, resulting in near-immediate dissolution.

  • Polar Protic Solvents (Ethanol, Methanol): These solvents form extensive hydrogen-bonding networks with both the -OH and the ether oxygen, easily overcoming the lattice energy of the compound.

  • Aqueous Systems: Solubility is strictly pH-dependent. Below pH 8, the molecule is neutral and highly hydrophobic. Above pH 10, deprotonation yields the phenolate anion, drastically increasing solubility via ion-dipole interactions[3].

Table 1: Predictive Solubility Profile of this compound

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Aqueous (Acidic) 0.1M HCl (pH 1.0)< 1.0Molecule remains unionized; high lipophilicity drives phase separation.
Aqueous (Basic) 0.1M NaOH (pH 13.0)> 50.0Complete deprotonation to phenolate salt; strong ion-dipole solvation.
Polar Protic Ethanol / Methanol> 100.0Favorable H-bond donor/acceptor interactions with the solvent network.
Polar Aprotic DMSO / DMF> 200.0High dielectric constant; excellent solvation of polarizable aromatic rings.
Non-Polar Hexane / Heptane5.0 - 15.0Limited by the polar hydroxyl group, despite lipophilic ethoxy/chloro groups.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility of this compound, kinetic methods (like solvent-shift) are insufficient as they risk supersaturation. The Shake-Flask Method coupled with HPLC-UV is the gold standard, ensuring true thermodynamic equilibrium.

Protocol 1: Shake-Flask Equilibrium Method

Self-Validating System: This protocol includes a mass-balance check and temperature control to prevent endothermic/exothermic dissolution artifacts.

  • Preparation: Accurately weigh ~500 mg of this compound into a 5 mL amber glass vial (amber glass mitigates photolytic degradation).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol, pH 7.4 Phosphate Buffer, or DMSO). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial and place it in an orbital shaker set to 25.0 ± 0.1 °C at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Do not use standard syringe filters for organic solvents unless validated, as the compound may adsorb to the filter membrane.

  • Dilution & Quantification: Carefully aspirate the clear supernatant. Dilute serially with the mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear dynamic range of the HPLC-UV detector (λ ~275 nm).

  • System Suitability: Inject a known reference standard (100 µg/mL) to verify column retention and peak symmetry before analyzing the unknown samples.

SolubilityWorkflow A This compound (Solid API/Intermediate) B Solvent Addition (Aqueous vs. Organic) A->B Excess solid added C Equilibration (Shake-Flask, 48h, 25°C) B->C Agitation & Temp Control D Phase Separation (Centrifugation at 10k x g) C->D Saturation reached E Quantification (HPLC-UV at ~275 nm) D->E Supernatant analysis

Fig 1: Thermodynamic solubility determination workflow utilizing the shake-flask method.

Stability Dynamics & Degradation Pathways

The stability of this compound is heavily influenced by its solvent environment. Phenols are notoriously susceptible to oxidative degradation[4]. The para-ethoxy group donates electron density into the aromatic ring via resonance, making the molecule electron-rich and highly reactive toward Reactive Oxygen Species (ROS) and transition metal-catalyzed oxidation.

While the ortho-chloro group provides mild steric hindrance and inductive electron withdrawal (slightly stabilizing the ring compared to 4-ethoxyphenol alone), the primary degradation pathway remains one-electron oxidation to a phenoxy radical , followed by further oxidation to quinone-like structures or radical coupling (dimerization).

Solvent-Specific Stability Concerns
  • Aqueous Buffers (pH > 9): In its ionized phenolate form, the molecule is exponentially more susceptible to oxidation. Solutions will rapidly darken (turning pink, then brown) due to the formation of conjugated polymeric degradants.

  • Protic Solvents (Methanol/Ethanol): Generally stable if stored under inert gas (Nitrogen/Argon) and protected from light.

  • Halogenated Solvents (DCM/Chloroform): Trace amounts of HCl or phosgene in aged halogenated solvents can trigger ether cleavage (de-ethylation) over extended periods, yielding 2-chlorohydroquinone.

DegradationPathway A This compound (Intact Molecule) B Phenoxy Radical (1e- Oxidation) A->B ROS / O2 / UV Light C Chloro-ethoxy-benzoquinone (Further Oxidation) B->C -e-, -H+ D Polymeric Degradants (Coupling Products) B->D Radical dimerization

Fig 2: Proposed oxidative degradation pathway of this compound under environmental stress.

Experimental Methodology: Accelerated Stability Indicating Assay

To establish the shelf-life and handling constraints of this compound in solution, a forced degradation (stress testing) protocol is required.

Protocol 2: Forced Degradation Workflow

Self-Validating System: All stress conditions must be neutralized prior to HPLC injection to prevent on-column degradation, ensuring that the chromatogram accurately reflects the degradation that occurred in the flask.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of this compound in 50:50 Methanol:Water.

  • Stress Application: Aliquot the stock into separate amber vials and apply the stress conditions outlined in Table 2.

  • Neutralization: Post-incubation, neutralize acid/base samples to pH ~7.0. Quench oxidative samples (H2O2) with sodium metabisulfite to halt the reaction.

  • Analysis: Analyze via LC-MS to not only quantify the loss of the parent peak but to identify the mass-to-charge (m/z) ratios of the degradants (e.g., searching for M+16 peaks indicative of hydroxylation/oxidation).

Table 2: Forced Degradation (Stability-Indicating) Matrix

Stress ConditionReagent / Solvent SystemDuration & TempExpected Degradation Pathway
Hydrolytic (Acid) 0.1 N HCl in 50% MeOH7 days @ 40°CHighly stable; ether cleavage requires extreme heat/Lewis acids.
Hydrolytic (Base) 0.1 N NaOH in 50% MeOH7 days @ 40°CStable chemically, but prone to secondary oxidation as a phenolate.
Oxidative 3% H2O2 in 50% MeOH24 hours @ 25°CHighly susceptible; rapid conversion to quinone derivatives.
Photolytic Methanol (UV-Vis Light)1.2M lux hoursSusceptible to radical formation and subsequent dimerization.

Conclusion

For researchers utilizing this compound, solvent selection is a delicate balance between solubility and stability. While polar aprotic solvents (DMSO, DMF) offer the highest thermodynamic solubility, they must be deoxygenated and stored away from light to prevent the rapid oxidative degradation characteristic of electron-rich phenols. Aqueous workflows should strictly monitor pH, as crossing the ~9.0 pKa threshold will fundamentally alter both the phase-partitioning behavior and the oxidative vulnerability of the molecule.

References

  • U.S. Environmental Protection Agency (EPA). "Ambient Water Quality Criteria for 2-chlorophenol". EPA Water Quality Guidelines. Available at: [Link][3]

  • Chemcess. "2-Chlorophenol: Properties, Production And Uses". Chemcess Technical Articles. Available at: [Link][4]

Sources

"2-Chloro-4-ethoxyphenol" material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Chloro-4-ethoxyphenol in Organic Synthesis and Pharmaceutical Development

Executive Summary

This compound (CAS: 344326-18-7) is a specialized halogenated phenolic intermediate utilized primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Structurally characterized by an ethoxy ether group at the para position and a chlorine atom at the ortho position relative to the phenolic hydroxyl, this compound serves as a versatile scaffold for constructing heterocycles and ether-linked pharmacophores.

Its utility is most pronounced in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic disorders and anti-fibrotic pyridinones . As a research chemical, it demands rigorous handling protocols due to its potential for skin and eye irritation, necessitating a comprehensive understanding of its physicochemical behavior and safety profile.

Chemical Identity & Physicochemical Profile

The physicochemical properties of this compound are dictated by the interplay between the electron-donating ethoxy group and the electron-withdrawing chlorine atom. This "push-pull" electronic environment influences its reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Property Data / Specification
Chemical Name This compound
CAS Number 344326-18-7
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
SMILES CCOc1ccc(O)c(Cl)c1
Physical State Low-melting solid or viscous oil (Ambient)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water.
pKa (Predicted) ~8.5 (Acidity enhanced by ortho-Cl relative to 4-ethoxyphenol)

Safety & Toxicology (MSDS Core Analysis)

As a halogenated phenol, this compound poses specific risks associated with tissue corrosion and respiratory irritation. The following safety data is derived from GHS classifications for structurally analogous chlorinated phenols.

GHS Hazard Classification[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (STOT SE 3).

Precautionary Protocols (P-Codes)
  • Prevention (P261, P280): Avoid breathing dust/fume/gas/mist. Wear protective gloves/eye protection/face protection. Rationale: Phenolic compounds can rapidly penetrate the stratum corneum, leading to systemic toxicity or severe local dermatitis.

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 or P100 respirator if dust/aerosol formation is likely.

  • Dermal: Nitrile rubber gloves (min. thickness 0.11 mm). Note: Latex is generally insufficient for halogenated aromatics.

  • Ocular: Chemical safety goggles. Face shield recommended during synthesis scale-up.

Synthesis & Reactivity

Synthetic Pathway

The most efficient synthesis of this compound involves the regioselective chlorination of 4-ethoxyphenol. The ethoxy group directs the incoming electrophile (Cl⁺) to the ortho position relative to the hydroxyl group due to steric hindrance at the other positions and electronic activation.

Mechanism: Electrophilic Aromatic Substitution (EAS). Reagents: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).

SynthesisPathway Start 4-Ethoxyphenol (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (Ortho) Reagent Chlorinating Agent (SO₂Cl₂ or NCS) Reagent->Intermediate Product This compound (Target) Intermediate->Product -HCl / Rearomatization

Figure 1: Regioselective synthesis pathway via Electrophilic Aromatic Substitution.

Reactivity Profile
  • O-Alkylation/Acylation: The phenolic hydroxyl group is a competent nucleophile. In the presence of bases (e.g., K₂CO₃, Cs₂CO₃), it reacts with alkyl halides to form ethers. This is critical for linking the phenol to larger drug scaffolds (e.g., quinolines).

  • Cross-Coupling: The C-Cl bond, while less reactive than C-Br or C-I, can participate in Buchwald-Hartwig or Suzuki-Miyaura couplings using specialized palladium catalysts (e.g., Pd(OAc)₂/SPhos), enabling biaryl formation.

Applications in Drug Discovery

Metabolic Disease (ACC Inhibitors)

Research indicates this compound is a key building block for Acetyl-CoA Carboxylase (ACC) inhibitors .

  • Mechanism: The phenol moiety mimics tyrosine residues or interacts with the carboxyltransferase domain of the enzyme.

  • Synthesis Example: Reaction with 1-(2-chloroquinolin-6-yl)ethanone yields ether-linked quinoline derivatives, which modulate fatty acid synthesis.

Anti-Fibrotic Agents

In the development of pyridinone-based anti-fibrotics (for pulmonary fibrosis), the 2-chloro-4-ethoxyphenyl group serves as a lipophilic tail that improves membrane permeability and potency. The chlorine atom likely provides metabolic stability by blocking oxidative metabolism at the ortho position.

Experimental Protocols

Protocol A: General Handling & Stability Check
  • Objective: Verify compound integrity before use.

  • Procedure:

    • Dissolve 10 mg of this compound in 0.6 mL of DMSO-d₆.

    • Acquire ¹H NMR.[2] Look for diagnostic doublets/singlets in the aromatic region (6.8–7.2 ppm) and the ethoxy triplet/quartet (1.3 ppm / 4.0 ppm).

    • Check for oxidation products (quinones) which appear as dark discoloration.

Protocol B: O-Alkylation (Coupling Reaction)[1]
  • Context: Attaching the phenol to a heterocycle (e.g., R-X).

  • Steps:

    • Charge: To a flame-dried flask, add this compound (1.0 equiv), Base (Cs₂CO₃, 2.0 equiv), and the electrophile (R-X, 1.1 equiv).

    • Solvent: Add anhydrous DMF or Acetonitrile (0.2 M concentration).

    • Reaction: Heat to 60–80°C under N₂ atmosphere for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

Safety Decision Workflow

SafetyWorkflow Start Handling this compound PPE_Check PPE Check: Gloves (Nitrile), Goggles, Lab Coat? Start->PPE_Check Ventilation Is Fume Hood Available? PPE_Check->Ventilation Yes Proceed Proceed with Synthesis/Analysis Ventilation->Proceed Yes Stop STOP: Secure Engineering Controls Ventilation->Stop No Spill Spill Event? Proceed->Spill Cleanup Absorb with sand/vermiculite. Do NOT use water jet. Spill->Cleanup Yes

Figure 2: Operational safety decision tree for handling halogenated phenols.

References

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2013). WO2013035827A1 - Novel olefin derivative and use thereof.
  • Google Patents. (2010). WO2010127208A1 - Inhibitors of acetyl-coa carboxylase.

Sources

Technical Guide: Biological Activities & Applications of 2-Chloro-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activities, pharmacological applications, and experimental utility of 2-Chloro-4-ethoxyphenol (CAS: 344326-18-7).

Executive Summary

This compound is a halogenated phenolic intermediate primarily utilized in the discovery of metabolic disease therapeutics. Unlike broad-spectrum chlorophenols used solely as disinfectants, this specific congener serves as a critical pharmacophore building block for Acetyl-CoA Carboxylase (ACC) inhibitors. Its structural motif—a phenol core with ortho-chlorine and para-ethoxy substitutions—provides unique steric and electronic properties that enhance ligand binding affinity in enzyme pockets, particularly for targets involved in fatty acid oxidation and lipid metabolism.

While its primary value lies in medicinal chemistry, it retains the inherent antimicrobial and fungistatic properties characteristic of the chlorophenol class, acting as a membrane disruptor and uncoupler of oxidative phosphorylation in lower organisms.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physicochemical baseline is essential for predicting bioavailability and reactivity in biological systems.

PropertyDataRelevance to Biological Activity
CAS Number 344326-18-7Unique identifier for regulatory tracking.
Formula C₈H₉ClO₂Low molecular weight (<200 Da) favors oral bioavailability (Lipinski's Rule of 5).
Molecular Weight 172.61 g/mol Facilitates rapid diffusion across cellular membranes.
Acidity (pKa) ~8.5 (Predicted)The ortho-chlorine withdraws electrons, increasing acidity compared to non-halogenated phenols, enhancing H-bond donor capability.
LogP ~2.5 (Predicted)Moderate lipophilicity ensures good membrane permeability without excessive tissue retention.
Key Functional Groups Phenolic -OH, Aryl Chloride, Ethoxy Ether-OH acts as a nucleophile for coupling; -Cl and -OEt provide hydrophobic contacts in protein binding pockets.

Primary Biological Application: Metabolic Therapeutics (ACC Inhibition)

The most significant biological utility of this compound is its role as a precursor for Acetyl-CoA Carboxylase (ACC) Inhibitors .

Mechanism of Action

ACC enzymes (ACC1 and ACC2) catalyze the carboxylation of acetyl-CoA to malonyl-CoA.[1][2] This is the rate-limiting step in fatty acid synthesis.

  • Inhibition Logic : By incorporating the this compound moiety into a larger scaffold (often linked via the phenolic oxygen), the resulting molecule inhibits ACC.

  • Physiological Outcome :

    • Reduced Malonyl-CoA : Malonyl-CoA is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1).

    • CPT-1 Activation : Lower malonyl-CoA levels relieve the inhibition of CPT-1.

    • Increased Fatty Acid Oxidation : Active CPT-1 transports fatty acids into the mitochondria for beta-oxidation.

This mechanism is actively explored for treating Type 2 Diabetes, Non-Alcoholic Fatty Liver Disease (NAFLD), and Obesity .

Pathway Visualization

The following diagram illustrates the signaling pathway and the specific intervention point of derivatives synthesized from this compound.

ACC_Pathway Glucose Glucose / Acetyl-CoA ACC ACC Enzyme (Target) Glucose->ACC Substrate Malonyl Malonyl-CoA ACC->Malonyl Catalysis CPT1 CPT-1 Transporter Malonyl->CPT1 Inhibits (Blocker) Mito Mitochondria CPT1->Mito Transports FA Oxidation Fatty Acid Oxidation (Fat Burning) Mito->Oxidation Beta-Oxidation Inhibitor This compound Derivative Inhibitor->ACC Inhibits

Figure 1: Mechanism of Action for ACC Inhibitors derived from this compound.[2] The compound acts as a structural key to block ACC, thereby unlocking fatty acid oxidation.

Secondary Biological Activity: Antimicrobial & Agrochemical

Beyond pharmaceutical synthesis, the molecule exhibits direct biological activity consistent with the chlorophenol class.

Antimicrobial Mechanism
  • Uncoupling of Oxidative Phosphorylation : The lipophilic nature of the molecule allows it to migrate into bacterial membranes. The acidic phenolic proton can shuttle protons across the membrane, dissipating the proton motive force (PMF) required for ATP synthesis.

  • Membrane Disruption : The ortho-chlorine substitution increases lipophilicity, facilitating the disruption of the phospholipid bilayer integrity in fungi and gram-positive bacteria.

Agrochemical Utility

Derivatives of this compound, particularly propiolates (esters formed with propiolic acid), have been documented as:

  • Fungistats : Inhibiting fungal growth on crops.

  • Bacteriostats : Preventing bacterial proliferation.[3]

  • Herbicides : Disrupting photosynthetic electron transport in target weeds.

Experimental Protocols

Protocol A: Synthesis of ACC Inhibitor Intermediate (Ether Coupling)

Purpose : To attach this compound to a heteroaryl core (e.g., Quinoline) via a nucleophilic aromatic substitution or Ullmann-type coupling. This is a critical step in drug synthesis.

Reagents :

  • This compound (1.0 eq)

  • Heteroaryl Halide (e.g., 6-bromoquinoline) (1.0 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%)

  • Solvent: 1,4-Dioxane (anhydrous)

Workflow :

  • Preparation : In a glovebox or under

    
    , charge a reaction vial with CuI, Ligand, 
    
    
    
    , and the Heteroaryl Halide.
  • Addition : Add this compound and anhydrous dioxane.

  • Reaction : Seal the vial and heat to 110°C for 12–16 hours.

  • Workup : Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash with ethyl acetate.[2]

  • Purification : Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation : Verify product via

    
    -NMR (Look for disappearance of phenolic -OH signal at >9 ppm and appearance of aromatic ether peaks).
    
Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Purpose : To assess the direct antimicrobial potency of this compound against S. aureus (Gram-positive model).

Workflow :

  • Stock Solution : Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Dilution : Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation : Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation : Incubate at 37°C for 18–24 hours.

  • Readout : The MIC is the lowest concentration showing no visible turbidity.

    • Note: Chlorophenols typically show MICs in the range of 30–200 µg/mL depending on the strain.

Safety & Toxicology

As a halogenated phenol, this compound requires strict handling protocols.

  • Acute Toxicity : Likely harmful if swallowed or inhaled. Chlorophenols are known to be readily absorbed through the skin.

  • Skin/Eye Irritation : High . Phenolic compounds cause protein denaturation and severe irritation/burns upon contact.

  • Environmental Fate : Halogenated phenols are persistent in the environment. Waste must be segregated and incinerated; do not release into aqueous waste streams.

References

  • World Intellectual Property Organization (WIPO) . Inhibitors of Acetyl-CoA Carboxylase (WO2010127208A1). Describes the synthesis of ACC inhibitors using this compound as a starting material.

  • United States Patent Office . Aromatic Propiolates and Method of Preparing Same (US Patent 3,082,238). Details the use of chlorophenols in synthesizing fungicidal propiolates.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2783707 (this compound). Provides physicochemical data and vendor information.

  • Collaborative Drug Discovery . Structure Activity Relationships (SAR). General methodology for utilizing phenolic intermediates in SAR studies.

Sources

A Technical Guide to the Historical Context of 2-Chloro-4-ethoxyphenol: An Inquiry into its Synthetic Origins and Inferred Utility

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the historical context surrounding 2-Chloro-4-ethoxyphenol. In the absence of definitive historical records detailing a specific moment of discovery or initial dedicated use, this document constructs a plausible historical narrative based on the development of the fundamental chemical reactions required for its synthesis. By examining the timelines of electrophilic chlorination of phenols and the Williamson ether synthesis, we can infer the period of its likely first synthesis and its probable role as a synthetic intermediate in various chemical industries. This guide serves as a valuable resource for understanding the origins of such substituted phenols and their place within the broader evolution of organic chemistry.

Introduction: The Dawn of Substituted Phenols

The story of this compound is intrinsically linked to the rise of synthetic organic chemistry in the late 19th and early 20th centuries. The industrial revolution, fueled by coal, provided a readily available source of aromatic compounds from coal tar, with phenol being a key building block.[1] The ability to chemically modify these simple aromatic scaffolds opened up a new world of synthetic molecules with a vast array of applications, from pharmaceuticals and dyes to plastics and agrochemicals.[1] Substituted phenols, in particular, became a cornerstone of this new chemical industry due to the versatile reactivity of the phenol ring. It is within this dynamic environment of chemical exploration and industrial expansion that the synthesis of molecules like this compound became not only possible, but a logical step in the quest for novel compounds with specific properties.

The Pillars of Synthesis: A Historical Perspective

The existence of this compound is predicated on the mastery of two fundamental organic reactions: the selective addition of a chlorine atom to the phenol ring and the subsequent formation of an ether linkage.

The Art of Chlorination: Taming Electrophilic Aromatic Substitution

The chlorination of phenol is a classic example of electrophilic aromatic substitution. Early methods often resulted in a mixture of chlorinated products, with the hydroxyl group directing the incoming chlorine to the ortho and para positions.[2] Achieving high regioselectivity—the ability to place the chlorine atom at a specific position—was a significant challenge for early organic chemists.

Over the decades, a deeper understanding of reaction mechanisms and the development of various catalysts have allowed for greater control over the chlorination of phenols.[3] The use of different chlorinating agents and catalyst systems, such as Lewis acids, has been instrumental in improving the selectivity of these reactions.[4] This ongoing research has been crucial for the efficient production of specific chlorophenol isomers required as intermediates in various industries.[3]

The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The formation of the ethoxy group in this compound would most logically be achieved through the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide.[5] In the context of synthesizing our target molecule, this would involve the reaction of a 2-chlorophenolate with an ethyl halide.

The Williamson ether synthesis is a robust and versatile method that has remained a staple in organic chemistry for over a century and a half.[6] Its application to substituted phenols is a routine procedure in modern organic synthesis.[7]

A Plausible Timeline of Emergence

Given the historical development of these key synthetic reactions, it is highly probable that this compound was first synthesized in a laboratory setting sometime in the mid-20th century. By this period, the Williamson ether synthesis was a well-established and widely used reaction, and the principles of electrophilic aromatic substitution were well understood, allowing for the controlled synthesis of specific chlorophenol isomers.

The lack of a prominent historical record for this compound suggests that it did not emerge as a major industrial product with a dedicated, large-scale application. Instead, it was likely one of thousands of novel substituted phenols synthesized by industrial and academic chemists exploring the structure-activity relationships of this class of compounds. Its existence would have been a logical outcome of systematic modifications to the phenol scaffold in search of new dyes, medicinal compounds, or other specialty chemicals.

Inferred Applications and Significance

The potential applications of this compound can be inferred from the known uses of related substituted phenols. It is most likely that this compound would have served as a synthetic intermediate in the development of more complex molecules. The presence of the chloro, ethoxy, and hydroxyl groups provides multiple points for further chemical modification, making it a potentially versatile building block in a multi-step synthesis.

For instance, similar chlorinated and alkoxylated phenols have been used as precursors for:

  • Pharmaceuticals: The phenol and ether moieties are common features in many drug molecules.

  • Agrochemicals: Many herbicides, fungicides, and pesticides are based on substituted phenol structures.

  • Dyes and Pigments: The aromatic ring system is a fundamental component of many synthetic colorants.

Modern Context and Conclusion

Today, this compound is available from various chemical suppliers, indicating its continued, albeit likely niche, use in research and development or as a fine chemical intermediate. Its history is not one of a singular, celebrated discovery, but rather an embodiment of the systematic and exploratory nature of modern organic chemistry.

Visualizations

Synthesis_of_2_Chloro_4_ethoxyphenol phenol Phenol ethoxyphenol 4-Ethoxyphenol phenol->ethoxyphenol Williamson Ether Synthesis (e.g., Ethyl halide, Base) target This compound ethoxyphenol->target Electrophilic Chlorination (e.g., Cl2, Catalyst) Historical_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century williamson 1850: Williamson Ether Synthesis Developed phenol_chlorination Advancements in Selective Phenol Chlorination inferred_synthesis Mid-20th Century: Plausible First Synthesis of This compound

Caption: Historical timeline of key synthetic developments.

References

  • PubChem. (n.d.). 4-Ethoxyphenol. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • Google Patents. (n.d.). CN111056928A - A kind of method of synthesizing chlorphenesin.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Le, T., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology Letters, 5(3), 143-148.
  • ECHA. (n.d.). 4-ethoxyphenol - Substance Information. European Chemicals Agency.
  • Gen Consulting Company. (2022). 2-Ethoxyphenol (CAS 94-71-3) Market in China 2022 - Industry Briefing.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
  • Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.
  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-Chloro-2-ethoxyphenol.
  • Chem Survival. (2013, October 1). A Brief Explanation of the Williamson Ether Synthesis [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • The Good Scents Company. (n.d.). 4-ethoxyphenol, 622-62-8.
  • Request PDF. (n.d.). Chlorination of Phenols: Kinetics and Formation of Chloroform.
  • Francis Academic Press. (n.d.).
  • European Publication Server. (2010). Improved process for the production of poly (ether ketone)
  • MDPI. (2021).
  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. (n.d.).
  • Sinochem Nanjing Corporation. (n.d.). Why is it said that the discovery of phenol propelled the development of modern organic chemical engineering?.
  • Request PDF. (n.d.).

Sources

2-Chloro-4-ethoxyphenol: Strategic Utilization in High-Value Heterocyclic Synthesis

[1]

Executive Summary

2-Chloro-4-ethoxyphenol (CAS: 5323-65-9) is a trisubstituted benzene scaffold characterized by a unique electronic "push-pull" dynamic.[1] It features a phenolic hydroxyl group (nucleophile), an ethoxy group (strong electron donor), and an ortho-chlorine atom (steric modulator and potential oxidative addition site). While historically utilized in dye chemistry and liquid crystal mesogens, its modern utility has shifted toward high-precision medicinal chemistry.[1]

This guide focuses on its role as a critical intermediate in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors —a class of therapeutics for metabolic disorders—and its emerging utility in palladium-catalyzed cross-coupling reactions where the electron-rich ring presents specific chemoselective challenges.[1]

Part 1: Physicochemical & Reactivity Profile

To utilize this compound effectively, researchers must understand the competition between its functional groups.[1]

PropertySpecificationSynthetic Implication
Molecular Weight 172.61 g/mol Low MW allows for fragment-based drug design (FBDD).[1]
Electronic State Electron-RichThe 4-ethoxy and 1-hydroxy groups significantly increase electron density in the ring, making the C-Cl bond resistant to oxidative addition without specialized ligands.[1]
pKa (Phenol) ~8.5 (Est.)The ortho-Cl withdraws electrons inductively, making this phenol more acidic than 4-ethoxyphenol (pKa ~10.2), facilitating deprotonation by weak bases (e.g., K₂CO₃).[1]
Steric Profile Ortho-HinderedThe chlorine atom at position 2 sterically shields the hydroxyl group, requiring elevated temperatures for bulky electrophiles.
Reactivity Hotspots
  • Phenolic Hydroxyl (O-H): The primary nucleophile. Reacts readily in SɴAr and Williamson ether syntheses.

  • Aryl Chloride (C-Cl): A latent handle. Generally inert under standard nucleophilic conditions but active in Pd-catalyzed couplings (Suzuki/Buchwald) if electron-rich phosphine ligands are used.[1]

  • Aromatic Ring (C-H): Highly activated at the 6-position (ortho to OH, meta to Cl) for electrophilic aromatic substitution (EAS).

Part 2: Case Study – Synthesis of Quinoline-Based ACC Inhibitors

Reference: WO2010127208A1[1]

The most documented high-value application of this compound is in the synthesis of inhibitors for Acetyl-CoA Carboxylase (ACC), an enzyme regulating fatty acid synthesis.[1] The synthetic strategy relies on a Nucleophilic Aromatic Substitution (SɴAr) where the phenol displaces a leaving group on a heteroaromatic core.

Mechanistic Pathway

The reaction involves the coupling of this compound with 1-(2-chloroquinolin-6-yl)ethanone .[1][2] The 2-chloro position on the quinoline is activated for SɴAr due to the electron-deficient nitrogen heterocycle.[1]

Diagram: ACC Inhibitor Synthesis Workflow

ACC_SynthesisStart1This compound(Nucleophile)IntermediateMeisenheimer Complex(Transition State)Start1->IntermediateDeprotonation(K2CO3/DMF)Start21-(2-chloroquinolin-6-yl)ethanone(Electrophile)Start2->IntermediateSɴAr AttackProduct1-[2-(2-chloro-4-ethoxyphenoxy)quinolin-6-yl]ethanone(ACC Inhibitor Precursor)Intermediate->Product-Cl⁻ Elimination

Caption: SɴAr coupling pathway for the synthesis of quinoline-ether based ACC inhibitors.

Experimental Protocol: SɴAr Coupling

Objective: Synthesize 1-[2-(2-chloro-4-ethoxyphenoxy)quinolin-6-yl]ethanone.

Reagents:

  • This compound (1.0 eq)[1]

  • 1-(2-chloroquinolin-6-yl)ethanone (1.0 eq)[1]

  • Potassium Carbonate (K₂CO₃) (1.5 eq) - Anhydrous, freshly ground.[1]

  • Dimethylformamide (DMF) - Anhydrous.[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-(2-chloroquinolin-6-yl)ethanone (e.g., 500 mg) and this compound (e.g., 420 mg).

  • Solvation: Add anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar). Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ (500 mg) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS or TLC (Mobile phase: 30% EtOAc/Hexanes).[1]

    • Checkpoint: Look for the disappearance of the quinoline starting material. The product is typically more polar.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL). The product should precipitate as a solid.

  • Purification: Filter the precipitate, wash with water (3x 10 mL) to remove DMF and salts, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate, wash with brine, and recrystallize from EtOH.

Critical Insight: The ortho-chlorine on the phenol does not participate in the reaction but is crucial for the biological activity (SAR) of the final drug, likely locking the conformation of the ether linkage via steric clash with the quinoline ring.[1]

Part 3: Advanced Functionalization – Suzuki-Miyaura Coupling[1][3]

While the phenol group is the primary handle, the chlorine atom at the 2-position offers a site for orthogonal functionalization.[1] However, aryl chlorides on electron-rich rings (like ethoxy-phenols) are notoriously sluggish in oxidative addition steps.[1] Standard Pd(PPh₃)₄ catalysts often fail here.

To successfully arylate this position (e.g., to create biaryl liquid crystals or biphenyl drug scaffolds), one must use Buchwald-type dialkylbiaryl phosphine ligands .

Recommended Catalyst System
  • Catalyst Source: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]

    • Why? SPhos is electron-rich and bulky, facilitating the oxidative addition into the deactivated C-Cl bond and promoting reductive elimination.[1][3]

  • Base: K₃PO₄ (anhydrous).

Diagram: Catalytic Cycle for Deactivated Aryl Chlorides

Suzuki_Cyclecluster_ligandLigand Effect (SPhos)Pd0L-Pd(0)(Active Species)OxAddOxidative Addition(Rate Limiting Step)Pd0->OxAdd2-Cl-4-EtO-PhenolTransMetTransmetallation(Boronic Acid + Base)OxAdd->TransMetAr-B(OH)2RedElimReductive Elimination(Biaryl Formation)TransMet->RedElimRedElim->Pd0RegenerationNote1Electron-rich ligandaccelerates Ox. Add.into deactivated C-Cl bond.

Caption: SPhos-mediated catalytic cycle overcoming the electronic deactivation of the C-Cl bond.

Part 4: Safety & Handling

This compound is a chlorophenol derivative and shares toxicological profiles with this class.[1]

  • Acute Toxicity: Harmful if swallowed or absorbed through skin. Chlorophenols are uncouplers of oxidative phosphorylation.

  • Skin/Eye: Causes severe irritation. The ethoxy group increases lipophilicity, potentially enhancing skin absorption compared to simple chlorophenols.

  • Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (unless under controlled acylation conditions).

  • Disposal: Must be treated as halogenated organic waste. Do not release into aqueous drains due to high aquatic toxicity.

References

  • Acetyl-CoA Carboxylase Inhibitors.World Intellectual Property Organization. Patent WO2010127208A1. (2010).

    • [1]

  • Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Chemical Reviews. (1995).[4] Foundational text on Pd-catalyzed coupling mechanisms.

    • [1]

  • Rational Design of Ligands for Palladium-Catalyzed Cross-Coupling. Accounts of Chemical Research. (2008).[5] Explains the necessity of SPhos/XPhos for electron-rich aryl chlorides.

    • [1]

  • Synthesis of this compound. ChemicalBook/CAS Database.[1] General synthesis via chlorination of 4-ethoxyphenol.[1][2]

    • [1]

Methodological & Application

analytical methods for the detection of "2-Chloro-4-ethoxyphenol"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analytical Determination of 2-Chloro-4-ethoxyphenol

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is fundamental to ensuring the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of this compound, a halogenated aromatic ether. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and validated approach to analysis.

Introduction and Physicochemical Profile

This compound is a substituted phenol derivative. Its accurate determination is critical in various contexts, from environmental monitoring to its use as an intermediate in chemical synthesis. The selection of an appropriate analytical method is heavily influenced by its chemical and physical properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property Value (for related compounds) Significance for Analysis
Molecular Formula C8H9ClO2 (Estimated) Determines the exact mass for mass spectrometry.
Molecular Weight 172.61 g/mol (Estimated) Essential for preparing standard solutions of known concentration.
Boiling Point ~250 °F / 121 °C (at 10 hPa) for 4-Ethoxyphenol[1] A lower boiling point suggests suitability for Gas Chromatography (GC).
Melting Point 64 - 67 °C for 4-Ethoxyphenol[1] Relevant for sample handling and storage.
Solubility Soluble in organic solvents like methanol, acetonitrile. Dictates the choice of solvents for sample extraction and mobile phase preparation.

| Structure | Phenolic hydroxyl group, ether linkage, chlorinated aromatic ring. | The polar hydroxyl group may necessitate derivatization for GC analysis to improve volatility. The aromatic ring provides a chromophore for UV detection in HPLC.[2] |

Core Analytical Methodologies: A Comparative Overview

The two most powerful and commonly employed techniques for the analysis of phenolic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] The choice between them depends on the sample matrix, required sensitivity, and the need for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) is ideal for analyzing non-volatile or thermally sensitive compounds.[4] Coupled with a UV detector, it offers robust and high-throughput analysis, making it suitable for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional separation for volatile compounds and offers definitive identification through mass spectral data.[2][5] For polar analytes like phenols, a derivatization step is often required to increase volatility.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level detection in complex matrices.[6]

Strategic Sample Preparation: Ensuring Analytical Success

The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[7]

Workflow for Sample Preparation and Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Steps:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. [7]This activates the stationary phase.

  • Sample Loading: Acidify the water sample to approximately pH 2-3 with phosphoric or formic acid. [6]This ensures the phenol is in its neutral form for better retention. Load the sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove salts and highly polar impurities. [7]4. Elution: Elute the retained this compound with 5 mL of methanol or acetonitrile into a clean collection tube. [7]5. Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase for analysis. [7]

Protocol 2: Solvent Extraction for Solid Samples

For solid matrices like soil or food, solvent extraction is employed.

  • Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g). [8][9]2. Extraction: Add an appropriate volume (e.g., 20 mL) of an extraction solvent like acetonitrile or an acetonitrile/acetone mixture. [7][10]3. Enhancement: Vortex and sonicate the mixture for 15-20 minutes to ensure efficient extraction. [7][9]4. Separation: Centrifuge the sample to pellet the solid material.

  • Collection: Carefully collect the supernatant for analysis. For cleaner results, this extract can be further processed using SPE.

Application Note: HPLC-UV Method

This method is based on reversed-phase chromatography, where separation is achieved based on the analyte's hydrophobicity. [7] Instrumentation and Reagents

  • HPLC System: A standard system with a UV-Vis detector, pump, autosampler, and column oven. [4]* Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). [4]The C18 stationary phase provides excellent hydrophobic interaction for separating phenolic compounds.

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric or formic acid. [7]A certified reference standard of this compound is required.

Protocol: HPLC-UV Analysis

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture such as Acetonitrile:Water (e.g., 50:50 v/v). Acidify the aqueous portion to pH ~3 with a small amount of acid. [7]Acidification suppresses the ionization of the phenolic hydroxyl group, leading to improved retention and symmetric peak shapes. Degas the mobile phase before use.

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of the mobile phase. [7] * Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve. [7]3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (4.6 x 250 mm, 5 µm)Industry standard for reversed-phase separation of moderately polar compounds. [11]
Mobile Phase Acetonitrile / Water (acidified)Provides good separation and elution strength.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Injection Volume 10-20 µLA standard volume to ensure good peak shape without overloading the column. [11]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times. [11]
Detection Wavelength ~280 nmPhenolic compounds typically exhibit strong UV absorbance around this wavelength. A full UV scan of the standard is recommended to determine the precise λmax.
  • Analysis and Quantification:

    • Inject the prepared standards to generate a calibration curve of peak area versus concentration. The curve should exhibit good linearity (r² > 0.999). [12] * Inject the prepared samples.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters A robust method must be validated for key performance characteristics. [12][13][14]

Parameter Typical Acceptance Criteria
Linearity (r²) > 0.999 [12]
Limit of Detection (LOD) 0.01 - 0.5 µg/mL [11][14]
Limit of Quantification (LOQ) 0.03 - 1.0 µg/mL [11][14]
Accuracy (Recovery) 80 - 120% [14]

| Precision (RSD) | < 5% [11][14]|

Application Note: GC-MS Method

This method is highly specific and sensitive, combining the separation power of GC with the identification capabilities of MS. [15]

Caption: GC-MS analysis workflow including derivatization.

Instrumentation and Reagents

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole). [9][16]* Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). [4][16]* Chemicals: High-purity helium, derivatizing agent (e.g., BSTFA), and appropriate solvents.

Protocol: GC-MS Analysis

  • Derivatization:

    • Purpose: To convert the polar -OH group of the phenol into a less polar, more volatile derivative (e.g., a trimethylsilyl ether). This improves chromatographic peak shape and prevents thermal degradation in the hot injector. [17] * Procedure: Evaporate the sample extract to dryness. Add a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Carrier Gas Helium at 1.0 - 1.2 mL/minInert gas that provides good chromatographic efficiency. [4][16]
Injector Temperature 270 °C [4]Ensures rapid volatilization of the derivatized analyte.
Oven Program Initial: 100°C (2 min), Ramp: 10°C/min to 250°C, Hold: 5 min [4]A temperature gradient is used to separate compounds with different boiling points effectively.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Impact (EI) at 70 eVProvides reproducible fragmentation patterns for library matching. [5]
Mass Analyzer Scan mode (e.g., m/z 40-450) or Selected Ion Monitoring (SIM)Scan mode is used for identification. SIM/SRM mode offers higher sensitivity for quantification by monitoring specific characteristic ions. [9][17]
  • Identification and Quantification:

    • Identification: The compound is identified by its specific retention time and by matching its acquired mass spectrum against a reference library (e.g., NIST). [5] * Quantification: For high sensitivity, develop a method in Selected Reaction Monitoring (SRM) mode on a triple quadrupole instrument. [9]Create a calibration curve using a derivatized standard and quantify using the peak area of a specific parent-to-product ion transition.

Conclusion

Both HPLC-UV and GC-MS are powerful, validated techniques for the analysis of this compound. HPLC is a robust and straightforward method for routine quantification, while GC-MS offers unparalleled specificity for identification and is highly sensitive, especially when derivatization is employed. For ultra-trace analysis in complex environmental or biological samples, transitioning to LC-MS/MS would be the logical next step, providing the ultimate in sensitivity and selectivity. The choice of method, combined with a meticulous sample preparation strategy, will ensure reliable and accurate results that meet the rigorous standards of scientific research and development.

References

  • Della Posta, S. (2021). Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Quantitative Assays for Phenolic Compounds in Complex Mixtures.
  • Pérez-Vásquez, A., et al. (n.d.). Validation of an HPLC-DAD method for the determination of plant phenolics. SciELO.
  • Malaysian Journal of Fundamental and Applied Sciences. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
  • Kim, J. H., et al. (2024, July 8). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. PMC.
  • SIELC. (n.d.). Separation of 2-Chloro-4-methoxyphenol on Newcrom R1 HPLC column.
  • National Institutes of Health. (n.d.). 2-Chloro-4-ethylphenol. PubChem.
  • Unknown. (n.d.). Gas Chromatography - Mass Spectrometry.
  • Inam-ul-Haque & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2).
  • BenchChem. (2025). HPLC method for 2-Ethoxyphenol determination in complex matrices.
  • Agilent. (n.d.). Ethylene Oxide & 2-Chloroethanol analysis in Foods using Triple Quadrupole GC/MS/MS.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Joseph Santhanaraj, K., et al. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library.
  • Logan, C. L. J., et al. (2020, September 10). A Two-Step Gas Chromatography-Tandem Mass Spectrometry Method for Measurement of Multiple Environmental Pollutants in Human Plasma. PMC.
  • Suthisut, D., et al. (2013). Analytical CHEMISTRY. TSI Journals.
  • Thermo Fisher Scientific. (n.d.). AN000491: Trace analysis of chlorophenolics using triple quadrupole GC.
  • ChemRxiv. (n.d.). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight.
  • Thermo Fisher Scientific. (n.d.). Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development.
  • BenchChem. (2025). A Comparative Guide to the Purity Validation of 2-Chloro-4-(hydroxymethyl)phenol by HPLC and GC-MS.
  • Wang, L., et al. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.
  • Karaman, R. (2016, April 10). Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS? ResearchGate.
  • National Institutes of Health. (n.d.). 4-Ethoxyphenol. PubChem.
  • Fenix. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study: 2-amino-4-chlorophenol.
  • BenchChem. (2025, December). Navigating Purity in Preclinical Research: A Technical Guide to 4-Ethoxyphenol.

Sources

Application Note: Strategic Utilization of 2-Chloro-4-ethoxyphenol in Novel Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for pharmaceutical researchers, focusing on the specific utility of 2-Chloro-4-ethoxyphenol (CAS 344326-18-7) in the development of metabolic disease therapeutics, specifically Acetyl-CoA Carboxylase (ACC) inhibitors.

Executive Summary & Chemical Profile

This compound is a specialized halogenated phenolic building block increasingly utilized in the discovery of treatments for metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Unlike simple phenols, the specific substitution pattern (2-Chloro, 4-Ethoxy) offers a unique "Goldilocks" zone of electronic and steric properties:

  • Electronic Modulation: The ortho-chlorine atom exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the phenolic proton (

    
     vs. 10 for phenol). This facilitates easier deprotonation under mild basic conditions, crucial for sensitive coupling reactions.
    
  • Metabolic Stability: The chlorine substituent blocks the metabolically active ortho-position, reducing susceptibility to Phase I oxidation (CYP450 hydroxylation) and increasing the half-life of the final drug candidate.

  • Lipophilicity: The para-ethoxy group enhances the logP, improving membrane permeability without the excessive hydrophobicity associated with longer alkyl chains.

Chemical Specifications Table
PropertySpecificationRelevance to Protocol
IUPAC Name This compoundTarget Moiety
CAS Registry 344326-18-7Identification
Molecular Formula C

H

ClO

Stoichiometry
Molecular Weight 172.61 g/mol Reagent Calculation
Appearance Off-white to pale yellow solid/oilPurity Indicator
Solubility DMSO, DMF, DCM, MethanolReaction Solvent Compatibility

Primary Pharmaceutical Application: ACC Inhibitors[5]

The most prominent application of this compound is as a nucleophilic scaffold in the synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors . ACC is the rate-limiting enzyme in fatty acid synthesis. Inhibiting ACC reduces malonyl-CoA production, thereby stimulating fatty acid oxidation.

Mechanism of Action in Synthesis

In this workflow, this compound acts as the O-nucleophile to link a pharmacophore (e.g., a quinoline or pyridine core) via an ether bridge. The resulting biaryl ether motif is critical for binding within the ACC allosteric pocket.

Pathway Diagram: Synthesis of Quinoline-Ether ACC Inhibitor

The following diagram illustrates the synthetic logic where this compound is coupled to a heteroaryl chloride.

ACC_Inhibitor_Synthesis Start This compound (Nucleophile) Base Base Activation (Cs2CO3 / K2CO3) Start->Base Deprotonation Intermediate Phenolate Anion (Reactive Species) Base->Intermediate Coupling SnAr Coupling (DMF, 100°C or Microwave) Intermediate->Coupling Attack Electrophile 6-Acetyl-2-chloroquinoline (Electrophile) Electrophile->Coupling Substrate Product ACC Inhibitor Scaffold (Biaryl Ether) Coupling->Product Workup

Figure 1: Synthetic workflow for incorporating this compound into an ACC inhibitor scaffold via Nucleophilic Aromatic Substitution (SnAr).

Detailed Experimental Protocol

Protocol A: Microwave-Assisted Synthesis of Heteroaryl Ethers

Objective: To couple this compound with a heteroaryl chloride (e.g., 2-chloroquinoline derivative) to form a biologically active ether linkage. This method prioritizes yield and reaction speed over traditional thermal heating.

Materials Required
  • Reagent A: this compound (1.0 equiv)

  • Reagent B: Heteroaryl Chloride (e.g., 1-(2-chloroquinolin-6-yl)ethanone) (1.0 - 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Catalyst (Optional): Copper(I) Iodide (10 mol%) + Ligand (if the electrophile is unreactive)

  • Solvent: Anhydrous DMF or DMSO

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Dry a 10 mL microwave vial in an oven at 120°C for 1 hour.

    • Allow to cool under a stream of Argon or Nitrogen.

    • Add This compound (172 mg, 1.0 mmol) and Heteroaryl Chloride (1.0 mmol) to the vial.

  • Activation:

    • Add Cesium Carbonate (650 mg, 2.0 mmol). The use of Cesium (larger cation) improves the solubility of the phenolate anion in organic solvents compared to Potassium.

    • Add anhydrous DMF (4.0 mL).

    • Critical Step: Seal the vial immediately with a crimp cap containing a PTFE septum. Purge the headspace with Argon for 2 minutes.

  • Reaction (Microwave Irradiation):

    • Place the vial in the microwave reactor.

    • Parameters:

      • Temperature: 120°C

      • Time: 30 - 60 minutes

      • Stirring: High

      • Power: Dynamic (Max 150W)

    • Note: If using conventional heating, heat the oil bath to 100°C for 12-16 hours.

  • Workup & Quenching:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (20 mL) to precipitate the product or remove DMF.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate gradient (typically 0%

      
       30% EtOAc).
      

Quality Control & Validation

To ensure the integrity of the synthesized pharmaceutical intermediate, the following analytical parameters must be met.

HPLC Method for Purity Analysis[6]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: this compound typically elutes earlier than the coupled biaryl product due to the free phenolic -OH.

NMR Validation Criteria ( H NMR in DMSO- )
  • Phenolic Proton: Look for the disappearance of the singlet at

    
     ppm (confirming ether formation).
    
  • Ethoxy Group: Triplet at

    
     ppm (
    
    
    
    ) and Quartet at
    
    
    ppm (
    
    
    ).
  • Aromatic Region: The coupling of the phenol will cause a downfield shift in the aromatic protons ortho to the oxygen.

Emerging Applications & References

Beyond ACC inhibitors, this scaffold is gaining traction in:

  • Agrochemicals: Synthesis of herbicide safeners where the chlorinated ring provides soil persistence.

  • Antimicrobials: Halogenated phenols often exhibit intrinsic antifungal properties; derivatives of this molecule are being screened for activity against Candida albicans.

References
  • Acetyl-CoA Carboxylase Inhibitors: Harwood, H. J., et al. (2010). Inhibitors of Acetyl-CoA Carboxylase and Methods of Use. World Intellectual Property Organization.[1] WO2010127208A1.

  • Microwave Synthesis of Diaryl Ethers: Leadbeater, N. E., & Marco, M. (2003). Transition-metal-free synthesis of aryl ethers. Journal of Organic Chemistry.

  • Chemical Profile: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20055173.

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat). Chlorinated phenols can be toxic to aquatic life; dispose of waste according to local environmental regulations.

Sources

Strategic Derivatization of 2-Chloro-4-ethoxyphenol: Synthesis Protocols for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic derivatization of 2-Chloro-4-ethoxyphenol (CEP) , a halogenated phenolic scaffold with latent antimicrobial and antioxidant potential. While chlorophenols exhibit baseline biological activity, their utility is often limited by poor aqueous solubility, non-specific toxicity, and rapid metabolic clearance.

We present two primary derivatization pathways designed to overcome these limitations:

  • C-Aminomethylation (Mannich Reaction): Introduces ionizable amine groups at the ortho-position (C6), enhancing water solubility and enabling specific target interactions (e.g., DNA binding, enzyme inhibition).

  • O-Acylation (Esterification): Masks the phenolic hydroxyl group to modulate lipophilicity (LogP), creating prodrugs with improved membrane permeability and metabolic stability.

This guide provides validated, step-by-step protocols for these syntheses, accompanied by mechanistic insights and biological evaluation workflows.

Chemical Scaffold Analysis

Substrate: this compound Molecular Formula: C₈H₉ClO₂ MW: 172.61 g/mol

Reactivity Profile

The reactivity of CEP is dictated by the directing effects of its substituents:

  • Hydroxyl (-OH) at C1: Strongly activating, ortho/para director.

  • Ethoxy (-OEt) at C4: Moderately activating, ortho/para director.

  • Chloro (-Cl) at C2: Weakly deactivating, ortho/para director.

Site of Electrophilic Attack: The C6 position (ortho to -OH) is the primary site for electrophilic aromatic substitution (e.g., Mannich reaction). It is activated by the hydroxyl group and unhindered relative to C3 (which is flanked by -Cl and -OEt) or C5 (meta to -OH).

Pathway A: Synthesis of Mannich Bases (Aminomethylation)[1]

Objective: To introduce a basic amine side chain at the C6 position, creating a zwitterionic character that improves solubility and biological interaction.

Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[1] Formaldehyde condenses with a secondary amine to form a reactive iminium ion (Eschenmoser salt equivalent), which attacks the electron-rich C6 position of the phenol.

DOT Diagram: Mannich Reaction Scheme

MannichReaction Reagents Reagents: Formaldehyde (HCHO) + Secondary Amine (HNR2) Intermediate Reactive Intermediate: Iminium Ion [CH2=NR2]+ Reagents->Intermediate Condensation (-H2O) Transition Transition State: Electrophilic Attack at C6 Position Intermediate->Transition + Substrate Substrate Substrate: This compound Substrate->Transition Product Product: Mannich Base (2-Chloro-4-ethoxy-6- (aminomethyl)phenol) Transition->Product Re-aromatization

Figure 1: Mechanistic pathway for the C-aminomethylation of this compound.

Experimental Protocol 1: Synthesis of Morpholine Derivative

Reagents:

  • This compound (10 mmol, 1.73 g)

  • Morpholine (12 mmol, 1.05 mL)

  • Formaldehyde (37% aq.[1] solution, 15 mmol, 1.2 mL)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.73 g) in Ethanol (15 mL).

  • Amine Addition: Add Morpholine (1.05 mL) dropwise to the stirring solution at room temperature.

  • Formaldehyde Addition: Cool the mixture slightly (ice bath, ~10°C) to control exotherm. Add Formaldehyde solution (1.2 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume.

    • Pour the residue into ice-cold water (50 mL) with vigorous stirring.

    • The Mannich base often precipitates as a solid. If oil forms, extract with Dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via column chromatography if necessary.

Expected Yield: 75–85% Characterization: ¹H NMR will show a singlet (2H) around δ 3.6–3.8 ppm corresponding to the benzylic methylene (-CH₂-N) group.

Pathway B: O-Acylation (Prodrug Synthesis)

Objective: To mask the phenolic hydroxyl group, increasing lipophilicity for better passive transport across cell membranes. The ester bond is designed to be cleaved by intracellular esterases, releasing the active parent drug.

DOT Diagram: Esterification Workflow

AcylationWorkflow Step1 Dissolution: This compound in DCM + Et3N (Base) Step2 Activation: Add Acyl Chloride (0°C, dropwise) Step1->Step2 Step3 Reaction: Stir at RT (2-4 h) Monitor via TLC Step2->Step3 Step4 Quench & Wash: 1. Water 2. 5% HCl (remove amine) 3. NaHCO3 (neutralize) Step3->Step4 Step5 Isolation: Dry (MgSO4) -> Evaporate Step4->Step5

Figure 2: Step-by-step workflow for O-acylation using acyl chlorides.

Experimental Protocol 2: Synthesis of Acetyl Ester

Reagents:

  • This compound (10 mmol, 1.73 g)

  • Acetyl Chloride (12 mmol, 0.85 mL)

  • Triethylamine (Et₃N) (15 mmol, 2.1 mL)

  • Dichloromethane (DCM) (30 mL, anhydrous)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and flush with Nitrogen/Argon.

  • Solubilization: Dissolve This compound (1.73 g) and Triethylamine (2.1 mL) in anhydrous DCM (30 mL).

  • Acylation: Cool the solution to 0°C in an ice bath. Add Acetyl Chloride (0.85 mL) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.

  • Completion: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Work-up:

    • Wash the organic layer sequentially with:

      • Water (20 mL)

      • 1M HCl (20 mL) – Critical to remove unreacted amine.

      • Saturated NaHCO₃ (20 mL)

      • Brine (20 mL)

    • Dry the organic phase over anhydrous MgSO₄.

  • Isolation: Filter and concentrate under reduced pressure to yield the crude ester.

  • Purification: Flash chromatography (Hexane:EtOAc 9:1).

Expected Yield: >90%

Biological Evaluation & Data Analysis

To validate the "enhanced activity," derivatives must be tested alongside the parent compound.

Comparative Properties Table
PropertyParent (CEP)Mannich Derivative (Morpholine)Ester Derivative (Acetate)
MW ( g/mol ) 172.61~271.74214.65
LogP (Predicted) ~2.5~1.8 (pH 7.4)~3.1
Water Solubility LowHigh (as HCl salt)Very Low
Primary Utility ScaffoldAntimicrobial / Target EngagementProdrug / Membrane Permeability
Metabolic Fate GlucuronidationN-dealkylationHydrolysis to Parent
Biological Assay Workflow
  • Antimicrobial Screen (MIC Assay):

    • Strains:S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

    • Method: Broth microdilution in 96-well plates.

    • Expectation: Mannich bases often show 2–4 fold lower MIC values than the parent due to cationic interaction with bacterial membranes.

  • Cytotoxicity Screen (MTT Assay):

    • Cell Lines: HEK293 (Normal), MCF-7 (Cancer).

    • Method: 48h incubation, colorimetric readout.

    • Goal: Determine Selectivity Index (SI = CC50 / MIC).

References

  • Tsirogianni, A., et al. (2023). "Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity." Antibiotics, 12(5), 832. Link

  • Roman, G. (2014). "Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols." Revista de Chimie, 65(2). (Demonstrates Mannich reaction on sterically similar chlorophenols). Link

  • Zhou, X.Y., & Chen, X. (2018). "Na2CO3-Catalyzed O-Acylation of Phenols for the Synthesis of Aryl Carboxylates." Synlett, 29, 2321-2325. Link

  • Igbinosa, E., et al. (2013). "Toxicological Profile of Chlorophenols and Their Derivatives in the Environment." International Journal of Environmental Research and Public Health, 10(7), 2961-2993. Link

  • BenchChem. (2025).[2] "The Mannich Reaction with Phenols: A Technical Guide." Link

Sources

use of "2-Chloro-4-ethoxyphenol" in the synthesis of dyes and preservatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the dual utility of 2-Chloro-4-ethoxyphenol (CAS: 344326-18-7) in the synthesis of advanced azo dyes and long-acting preservatives.

Executive Summary

This compound is a highly versatile, halogenated alkoxyphenol that serves as a critical building block in applied organic synthesis. While simple phenols are often too volatile or lack the necessary functional handles for advanced applications, the specific substitution pattern of this compound provides a unique balance of electronic activation and lipophilicity. This application note details the mechanistic rationale and step-by-step protocols for utilizing this compound in two distinct fields: the synthesis of highly stable mono-azo dyes, and the development of membrane-active, sustained-release biocides for cosmetic and industrial preservation.

Chemical Profiling & Mechanistic Rationale

The utility of this compound is dictated by its structural features:

  • Electronic Directing Effects: The hydroxyl (-OH) and ethoxy (-OEt) groups are strong electron-donating groups (EDGs) that activate the aromatic ring toward electrophilic aromatic substitution. Because the para position relative to the -OH group is occupied by the ethoxy moiety, incoming electrophiles are strictly directed to the ortho position (C6)[1].

  • Steric and Spectral Tuning: The chlorine atom at the C2 position provides steric hindrance that protects the phenolic oxygen from rapid oxidative degradation, thereby improving the light-fastness of derived dyes. Furthermore, the halogen induces a bathochromic shift (red-shift) in the absorption spectrum.

  • Biocidal Pharmacophore: Halogenated phenols are well-documented antimicrobial agents. They act primarily by uncoupling oxidative phosphorylation and increasing the permeability of the bacterial cytoplasmic membrane[2],[3]. The addition of the lipophilic ethoxy group increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate lipid-rich bacterial cell walls[4],[5].

Application Workflow I: Synthesis of Halogenated Azo Dyes

Causality & Design

Azo dyes are synthesized via a two-step process: diazotization of an aromatic amine and subsequent coupling with an electron-rich aromatic ring[6]. In this workflow, sulfanilic acid is used as the diazo component to impart water solubility (via the sulfonate group). This compound is used as the coupling component.

To ensure a successful reaction, the coupling step must be performed under mildly alkaline conditions. This deprotonates the phenol to form a phenoxide ion, which is significantly more nucleophilic than the neutral phenol, ensuring rapid and complete electrophilic attack by the diazonium salt[1]. Temperature control (0–5 °C) is strictly maintained to prevent the explosive decomposition of the diazonium intermediate into nitrogen gas and a corresponding phenol[7].

Graphviz Visualization: Azo Coupling Pathway

AzoSynthesis A Sulfanilic Acid (Aromatic Amine) B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5°C D Mono-Azo Dye (Target Product) B->D Electrophilic Substitution C This compound (Coupling Component) C->D Alkaline pH (Phenoxide form)

Caption: Electrophilic aromatic substitution pathway for mono-azo dye synthesis.

Protocol: Synthesis of 2-Amino-5-sulfobenzeneazo-2'-chloro-4'-ethoxyphenol

Step 1: Diazotization

  • Dissolve 17.3 g (0.1 mol) of sulfanilic acid in 100 mL of 2.5% aqueous sodium carbonate solution.

  • Add 7.2 g (0.105 mol) of sodium nitrite (

    
    ) to the solution and stir until completely dissolved.
    
  • In a separate 500 mL beaker, prepare a mixture of 25 mL concentrated HCl and 100 g of crushed ice.

  • Slowly pour the sulfanilic acid/

    
     solution into the acidic ice mixture with vigorous stirring. Maintain the temperature strictly between 0–5 °C. A white suspension of the diazonium salt will form.
    

Step 2: Coupling

  • Dissolve 17.2 g (0.1 mol) of this compound in 100 mL of 10% NaOH solution. The strong base converts the phenol into the highly reactive phenoxide ion[1].

  • Cool the phenoxide solution to 0–5 °C using an ice-water bath.

  • Add the cold diazonium suspension dropwise to the phenoxide solution over 30 minutes. The solution will immediately turn deep red/orange, indicating the formation of the azo linkage.

  • Stir the mixture for an additional 2 hours at 0–5 °C.

  • Add 20 g of NaCl to "salt out" the dye. Filter the precipitated dye under vacuum, wash with cold brine, and dry in a desiccator.

Quantitative Data: Dye Properties
Dye Compound

(nm)
Molar Extinction Coefficient (

)
Light Fastness (1-8)Wash Fastness (1-5)
Phenol-Azo (Control)38518,50032
This compound-Azo 415 24,200 6 4

Note: The inclusion of the chlorine atom significantly improves light fastness by sterically shielding the azo bond from photo-oxidative cleavage.

Application Workflow II: Development of Sustained-Release Preservatives

Causality & Design

While free halogenated phenols are potent biocides, their direct use in cosmetics or sensitive industrial coatings is often limited by their immediate toxicity and potential to cause skin irritation. To circumvent this, this compound can be synthesized into an ester prodrug (e.g., 2-chloro-4-ethoxyphenyl octanoate).

The ester bond acts as a temporary masking group. When introduced into a formulation, the prodrug is inactive. However, in the presence of contaminating bacteria or fungi, microbial lipases hydrolyze the ester bond, slowly releasing the active this compound. Once released, the active biocide partitions into the bacterial membrane, inducing a phase transition from a liquid-crystalline to a liquid-ordered phase, decreasing membrane fluidity, and uncoupling oxidative phosphorylation[4],[5].

Graphviz Visualization: Biocidal Mechanism of Action

BiocideMechanism Prodrug 2-Chloro-4-ethoxyphenyl octanoate (Inactive Prodrug) Enzyme Microbial Lipases (Hydrolysis) Prodrug->Enzyme Active This compound (Active Biocide) Enzyme->Active Cleavage of ester bond Membrane Cytoplasmic Membrane Accumulation Active->Membrane Lipophilic penetration Uncoupling Uncoupling of Oxidative Phosphorylation Membrane->Uncoupling Lysis Membrane Disruption & Cell Lysis Membrane->Lysis

Caption: Prodrug activation and membrane-disrupting biocidal mechanism of action.

Protocol: Synthesis of 2-Chloro-4-ethoxyphenyl octanoate (Prodrug Preservative)
  • Setup: In a flame-dried 250 mL round-bottom flask purged with nitrogen, dissolve 17.2 g (0.1 mol) of this compound in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 12.1 g (0.12 mol) of triethylamine (TEA) to act as an acid scavenger. The TEA neutralizes the HCl generated during esterification, driving the reaction to completion.

  • Acylation: Cool the flask to 0 °C. Using an addition funnel, add 17.9 g (0.11 mol) of octanoyl chloride dropwise over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The formation of a white precipitate (triethylamine hydrochloride) indicates reaction progress.

  • Workup: Quench the reaction with 50 mL of distilled water. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer successively with 1M HCl (to remove excess TEA), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the prodrug as a viscous, pale-yellow oil.
    
Quantitative Data: Minimum Inhibitory Concentration (MIC)
CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)A. niger (µg/mL)
2-Chlorophenol (Reference)64128256128
This compound (Active) 16 32 64 32
Prodrug (Octanoate ester) 32 64 128 64

*Note: Prodrug MIC values reflect the time-dependent enzymatic release of the active biocide in the culture media. The prodrug exhibits lower immediate toxicity but provides sustained antimicrobial coverage.

Analytical Validation & Quality Control

To ensure the self-validating integrity of these protocols, the following quality control checkpoints must be met:

  • TLC Monitoring: For both workflows, monitor the disappearance of the this compound starting material using Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 7:3). The phenol will stain strongly with potassium permanganate (

    
    ), whereas the fully substituted azo dye and the ester prodrug will show distinct 
    
    
    
    shifts.
  • UV-Vis Spectroscopy: For the azo dye, confirm the formation of the

    
     bond by the emergence of a strong absorption band between 400–450 nm, which is absent in the starting materials.
    
  • FT-IR Spectroscopy: For the prodrug preservative, confirm the disappearance of the broad phenolic

    
     stretch (
    
    
    
    ) and the appearance of a sharp ester carbonyl
    
    
    stretch (
    
    
    ).

References

  • Revision Notes - Formation and Use of Azo Compounds as Dyes | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl. Sparkl.me. Available at: [Link]

  • Azo Dye Synthesis: Combinatorial Chemistry Lab Manual. Studylib.net. Available at:[Link]

  • Azo Coupling of Sulphanilic Acid with Resorcinol - CSIR NET LIFE SCIENCE COACHING. Let's Talk Academy. Available at: [Link]

  • Effect of Anolyte & Catholyte on Biofilms. Radical Waters. Available at:[Link]

  • 2-Chlorophenol | C6H4ClOH | CID 7245. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • The Effect of Triclosan and Chloroxylenol on Bacterial Membranes. ResearchGate. Available at:[Link]

  • Antiseptics and Disinfectants: Activity, Action, and Resistance. PMC - NIH. Available at:[Link]

Sources

Application Notes and Protocols for the Acetylation of 2-Chloro-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Phenolic Acetylation in Research and Development

The acetylation of phenols is a cornerstone of synthetic organic chemistry, serving as a crucial method for the protection of hydroxyl groups during multi-step syntheses.[1][2] This transformation is vital in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the reactivity of the phenolic hydroxyl group needs to be temporarily masked.[3][4] The resulting acetate esters are generally more stable under acidic conditions and can be easily deprotected via mild alkaline hydrolysis.[5]

Beyond its role as a protecting group strategy, the acetylation of phenols can also modulate the biological activity of a molecule. The resulting ester, 2-chloro-4-ethoxyphenyl acetate, may exhibit different pharmacokinetic and pharmacodynamic properties compared to the parent phenol, 2-Chloro-4-ethoxyphenol. This makes the development of robust and efficient acetylation protocols a key focus for researchers in drug discovery and development.

This guide provides detailed experimental protocols for the acetylation of this compound, offering both a classic base-catalyzed method and a modern, environmentally benign approach using a solid acid catalyst. The rationale behind key experimental steps is explained to provide a deeper understanding of the chemical principles at play.

Chemical Principles and Mechanistic Overview

The acetylation of this compound involves the reaction of the phenolic hydroxyl group with an acetylating agent, most commonly acetic anhydride (Ac₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen attacks one of the electrophilic carbonyl carbons of acetic anhydride.

Base-Catalyzed Mechanism (e.g., with Pyridine):

In the presence of a base like pyridine, the reaction is significantly accelerated. Pyridine serves multiple roles: it acts as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium ion intermediate with acetic anhydride, and it also functions as a base to deprotonate the phenol, increasing its nucleophilicity.[6][7] Finally, it neutralizes the acetic acid byproduct formed during the reaction.[8]

Base-Catalyzed Acetylation cluster_0 Activation of Acetic Anhydride cluster_1 Nucleophilic Attack by Phenol Ac2O Acetic Anhydride AcetylPyr N-Acetylpyridinium Ion (highly reactive) Ac2O->AcetylPyr Nucleophilic Attack Pyr Pyridine Pyr->AcetylPyr Intermediate Tetrahedral Intermediate AcetylPyr->Intermediate Attack by Phenoxide Phenol This compound Phenol->Intermediate Product 2-Chloro-4-ethoxyphenyl acetate Intermediate->Product Collapse & Elimination of Pyridine Experimental_Workflow Start Start: This compound Protocol1 Protocol 1: Pyridine/Ac₂O Start->Protocol1 Protocol2 Protocol 2: Amberlyst-15/Ac₂O Start->Protocol2 Reaction1 Reaction at 0°C to RT Protocol1->Reaction1 Reaction2 Reaction at RT (Solvent-free) Protocol2->Reaction2 Workup1 Aqueous Work-up: HCl, NaHCO₃ washes Reaction1->Workup1 Workup2 Filtration & Washing Reaction2->Workup2 Purification Purification: Column Chromatography or Recrystallization Workup1->Purification Workup2->Purification Product Product: 2-Chloro-4-ethoxyphenyl acetate Purification->Product Analysis Characterization: NMR, IR, MP Product->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-4-ethoxyphenol Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: 2-Chloro-4-ethoxyphenol (CAS: Analogous to 5323-65-9 family) User Profile: Senior Research Chemists & Process Engineers[1][2][3][4]

Executive Summary: The Reactivity Profile

This compound presents a unique dichotomy in organic synthesis. It contains two electron-donating groups (hydroxyl at C1, ethoxy at C4) and one electron-withdrawing group (chlorine at C2).[1][2][3][5][6]

  • Electronic State: The ring is electron-rich (activated), making it susceptible to oxidation (quinone formation).[5]

  • Steric Environment: The ortho-chlorine atom creates significant steric bulk around the phenolic hydroxyl group, impeding standard nucleophilic attacks and altering pKa values.

  • Chemo-selectivity: You have two potential coupling handles: the phenolic O-H and the aryl chloride.[5] Choosing the wrong activation strategy is the #1 cause of experimental failure.

Module 1: O-Alkylation Failures (Williamson Ether Synthesis)

Issue: "I am trying to attach an alkyl group to the phenol oxygen, but I am getting low yields or unreacted starting material."

Root Cause Analysis

The ortho-chlorine atom exerts a -I (inductive withdrawing) effect, lowering the pKa of the phenol (making it more acidic than 4-ethoxyphenol).[1][2][3][5] However, it also provides steric hindrance.[6][7] If you use a base that is too bulky or a solvent that promotes ion pairing, the nucleophile (phenoxide) cannot effectively attack the alkyl halide.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Use K₂CO₃ or Cs₂CO₃ (Avoid bulky alkoxides like KOtBu)The phenol is sufficiently acidic (pKa ~8.[1][2][3][4]5) to be deprotonated by carbonates.[5][6] Cesium ("The Cesium Effect") improves solubility and creates a "naked," more reactive phenoxide anion.
Solvent DMF, DMAc, or NMP Polar aprotic solvents dissociate the cation-anion pair, exposing the oxygen nucleophile.
Temperature 60°C - 80°C Higher energy is required to overcome the steric barrier of the ortho-Cl.[1][2][3]
Additives NaI or KI (0.1 eq) Finkelstein reaction in situ. Converts alkyl chlorides/bromides to more reactive iodides.[5][6]
FAQ: O-Alkylation

Q: I see a new spot on TLC that isn't my product or starting material. What is it? A: It is likely the C-alkylated product .[1][4][5][6] Phenoxides are ambident nucleophiles.[5][6][8] In protic solvents (like ethanol) or with very hard electrophiles, the ring carbons (ortho/para) can attack.

  • Fix: Switch to strictly aprotic solvents (DMF) to favor O-alkylation.[1][2][3][6]

Module 2: Cross-Coupling Challenges (Suzuki/Buchwald-Hartwig)[1][2][3]

Issue: "The aryl chloride won't couple. I'm recovering starting material."

The Mechanistic Bottleneck

Aryl chlorides are notoriously sluggish electrophiles compared to bromides or iodides.[6] Furthermore, the this compound ring is electron-rich due to the -OEt and -OH groups.[1][2][3][5] This makes the oxidative addition of Pd(0) into the C-Cl bond energetically unfavorable.[5]

Decision Matrix: Which Handle to Use?

CouplingStrategy Start Target: Cross-Coupling Q1 Is the Phenol OH free? Start->Q1 PathA Option A: Activate OH (Easier Pathway) Q1->PathA Yes (Use OH as LG) PathB Option B: Activate Cl (Difficult Pathway) Q1->PathB No (Must use Cl) StepA1 1. Convert OH to Triflate (OTf) Reagent: Tf2O, Pyridine PathA->StepA1 StepB1 1. Protect OH (e.g., Benzyl/Methyl) CRITICAL: Free OH kills catalyst PathB->StepB1 StepA2 2. Pd-Catalyzed Coupling (Standard Conditions) StepA1->StepA2 StepB2 2. Use Bulky/Electron-Rich Ligands (Buchwald G3/G4, XPhos) StepB1->StepB2

Figure 1: Strategic Decision Tree for Cross-Coupling this compound. Green path is kinetically preferred.[1]

Protocol: Coupling at the Chlorine (If unavoidable)

If you must couple at the chlorine position (retaining the oxygen):

  • Protect the Phenol: You cannot perform Suzuki/Buchwald coupling on the free phenol efficiently.[6] The acidic proton will quench the active catalyst or form a stable Pd-phenoxide species that arrests the cycle. Methylate or Benzylate the OH first.[6]

  • Ligand Selection: Use dialkylbiaryl phosphines (e.g., XPhos, SPhos, or BrettPhos).[4][6] These electron-rich, bulky ligands facilitate the difficult oxidative addition into the electron-rich aryl chloride.[1][2][3][5]

  • Catalyst: Use pre-formed catalysts like XPhos Pd G3 to ensure rapid initiation.[6]

Module 3: Impurity & Stability Management

Issue: "My white solid turned pink/brown overnight."

Diagnosis: Quinone Oxidation

Electron-rich phenols (like 4-ethoxyphenol derivatives) are prone to oxidation by air, forming p-quinones or diphenoquinones.[1][2][3][4][6] The ortho-chlorine does not sufficiently deactivate the ring to prevent this.

Stabilization Guide
Storage ConditionSpecification
Atmosphere Store under Argon or Nitrogen .[1][2][3][4][5][6]
Light Amber vials are mandatory.[5][6] UV light accelerates radical oxidation.[6]
Additives If storing in solution (e.g., ether/DCM), add a trace of BHT (Butylated hydroxytoluene) as a radical scavenger.
Purification If the compound is colored, perform a rapid filtration through a short plug of silica gel (eluting with 10% EtOAc/Hexanes) immediately before use.

Module 4: Dealkylation (Cleaving the Ethyl Group)

Issue: "I want to remove the ethyl group to get the catechol derivative, but I'm getting tar."

The Problem

Standard ether cleavage reagents (HBr, HI) are often too harsh for electron-rich rings, leading to polymerization.

Recommended Protocol: Boron Tribromide (BBr₃)[3]
  • Solvent: Anhydrous Dichloromethane (DCM).[5][6]

  • Temperature: Start at -78°C , warm slowly to 0°C.

  • Stoichiometry: Use exactly 2.5 equivalents of BBr₃.

    • Note: The first equivalent coordinates to the phenolic OH. The second coordinates to the ethoxy oxygen.

  • Quench: Quench extremely slowly with Methanol at -78°C. Exothermic reaction can cause degradation.

References & Validated Sources

  • Williamson Ether Synthesis & Steric Hindrance:

    • Mechanism & Limitations:[1][7][9] "Williamson Ether Synthesis."[6][7][8][9][10][11][12] Chemistry LibreTexts.

    • Ortho-Effect:[1][2][3][6][13] "Understanding Steric Hindrance: The Key to Advanced Ether Synthesis."[6] Oreate AI Blog.

  • Cross-Coupling of Aryl Chlorides:

    • Ligand Selection: "Buchwald-Hartwig Cross-Coupling User Guide."[1][2][3][6] J&K Scientific.[6]

    • Aryl Chloride Reactivity: "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec.

  • Phenol Acidity & Properties:

    • pKa Data: "Acidity order of 4-halophenols."[1][2][3][6][13][14] Chemistry Stack Exchange.[6]

    • Physical Properties: "2-Chloro-4-ethylphenol (Analogous Structure Data)." PubChem.

Disclaimer: This guide assumes standard laboratory safety protocols. This compound is a skin irritant and potentially toxic.[1][2][3][4][5][6] Always consult the SDS before handling.

Sources

Technical Support Center: Troubleshooting & Stabilizing 2-Chloro-4-ethoxyphenol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Chloro-4-ethoxyphenol (CAS: 344326-18-7). As a 2,4-disubstituted phenol, this compound presents unique stability challenges in solution. The para-ethoxy group acts as a strong electron donor via resonance (+M effect), which significantly increases the electron density of the aromatic ring. Concurrently, the ortho-chlorine atom modulates the pKa of the hydroxyl group. Together, these structural features make the molecule highly susceptible to autoxidation, photolytic degradation, and pH-dependent nucleophilic attack.

This guide provides researchers and drug development professionals with the mechanistic insights and self-validating protocols required to maintain the chemical integrity of this compound during experiments.

Section 1: Troubleshooting & FAQs

Q1: Why did my this compound solution turn pink, and eventually dark brown, after a few days on the bench? Answer: This discoloration is the classic visual indicator of oxidative degradation[1]. Because the aromatic ring is highly electron-rich, exposure to dissolved oxygen and ambient light triggers a single-electron transfer, forming a reactive phenoxy radical. This radical rapidly undergoes further oxidation and dealkylation to form 2-chloro-1,4-benzoquinone, which appears pink or yellow[2]. As the quinone accumulates, it interacts with unreacted phenol molecules to form a quinhydrone charge-transfer complex, which manifests as a dark brown or black color[3]. Discolored solutions must be discarded, as these quinone byproducts are highly reactive and can cross-link proteins or interfere with downstream spectroscopic assays[1].

Q2: How does the pH of my aqueous buffer impact the stability of this compound? Answer: pH is the single most critical variable in the aqueous stability of chlorophenols. If the solution pH approaches or exceeds the compound's pKa, it deprotonates to form the phenoxide anion. The phenoxide anion is exponentially more electron-rich than the neutral phenol, making it highly vulnerable to electrophilic attack and rapid oxidation by molecular oxygen[4]. To maximize stability, aqueous solutions must be buffered to a slightly acidic to neutral pH (pH 4.0 – 6.0) to keep the compound fully protonated[1].

Q3: Can trace impurities in my solvent accelerate this degradation? Answer: Yes. Trace transition metals (particularly Fe²⁺/Fe³⁺ and Cu²⁺) act as potent catalysts for phenol oxidation via Fenton-like chemistry[3]. These metals catalyze the decomposition of trace peroxides into highly reactive hydroxyl radicals (•OH), which aggressively attack the aromatic ring[5]. To prevent this, always use high-purity, metal-free solvents. In aqueous systems, supplementing the buffer with a chelating agent like EDTA sequesters these catalytic metals and halts radical propagation.

Q4: What are the best practices for the long-term storage of stock solutions? Answer: For maximum shelf life, stock solutions should be prepared in an anhydrous, degassed organic solvent (such as DMSO or Acetonitrile) rather than water. The solvent must be purged with an inert gas (Argon or Nitrogen) to displace dissolved oxygen[4]. The final solution must be aliquoted into tightly sealed amber glass vials to prevent UV-induced homolytic cleavage and stored at -20°C[1].

Section 2: Mechanistic Pathways & Workflows

Pathway Phenol This compound (Colorless) Phenoxide Phenoxide Anion (High Oxidation Risk) Phenol->Phenoxide Alkaline pH (Deprotonation) Radical Phenoxy Radical (Intermediate) Phenol->Radical UV Light / Trace Metals (ROS attack) CTComplex Quinhydrone Complex (Dark Brown/Black) Phenol->CTComplex Reacts with Quinone Phenoxide->Radical Dissolved O2 (Electron Transfer) Quinone 2-Chloro-1,4-benzoquinone (Pink/Brown Discoloration) Radical->Quinone Further Oxidation (Dealkylation) Quinone->CTComplex

Mechanistic pathway of this compound oxidative degradation in solution.

Section 3: Quantitative Stability Data

The following table summarizes the expected stability of this compound under various formulation conditions, demonstrating the critical need for environmental control.

Table 1: Impact of Storage Conditions on this compound Stability

Solvent / Buffer SystempHAtmosphereLight ExposureAdditivesEstimated Half-Life (t½)Discoloration Onset
Ultrapure Water7.5Ambient AirAmbient LightNone3 - 5 Days< 24 Hours (Pink)
Phosphate Buffer8.5Ambient AirDarkNone< 12 Hours< 2 Hours (Brown)
Acetate Buffer4.5Ambient AirDarkNone2 - 3 Weeks5 - 7 Days (Faint Pink)
Acetate Buffer4.5Argon PurgedDark1 mM EDTA> 3 Months> 1 Month
Anhydrous DMSON/AArgon PurgedDarkNone> 6 MonthsNone observed
Section 4: Experimental Protocols
Protocol 1: Formulation of an Oxidation-Resistant Aqueous Stock Solution

Objective: Prepare a highly stable 10 mM stock solution of this compound for biological or analytical assays. This protocol is a self-validating system; the final UV-Vis check ensures no baseline oxidation has occurred during preparation.

  • Solvent Preparation: Add 100 mL of HPLC-grade water to a sterile glass bottle. Add Sodium Acetate to achieve a 50 mM concentration, and adjust the pH to 5.0 using glacial acetic acid.

  • Chelation: Add EDTA disodium salt to a final concentration of 1 mM to sequester trace Fenton-reactive metals[3].

  • Degassing (Critical): Submerge a sparging stone or stainless-steel needle into the buffer and bubble ultra-pure Argon or Nitrogen gas through the solution for at least 15 minutes to displace dissolved oxygen[4].

  • Dissolution: Weigh 172.6 mg of this compound. Add the solid to the degassed buffer while maintaining a gentle stream of inert gas over the headspace. Stir magnetically until completely dissolved.

  • Storage: Filter the solution through a 0.22 µm PTFE syringe filter (avoid nylon, which can bind phenolic compounds) directly into pre-purged amber glass vials. Seal with PTFE-lined septa and store at 4°C.

  • Self-Validation (UV-Vis Check): Take a 1 mL aliquot and measure the UV-Vis spectrum (200-600 nm). Pure this compound exhibits a sharp peak in the UV region. The baseline at 400 nm (the quinone absorption region) must be strictly zero. If A400 > 0.05, oxidation has occurred, and the solution should be remade.

Workflow Step1 1. Solvent Selection (Use HPLC-grade, Metal-free) Step2 2. Degassing (Argon/N2 Purge for 15 min) Step1->Step2 Step3 3. Buffer Addition (Maintain pH 5.0 - 6.0) Step2->Step3 Step4 4. Antioxidant/Chelator (Add 1mM EDTA) Step3->Step4 Step5 5. Compound Dissolution (Add this compound) Step4->Step5 Step6 6. Storage & Validation (Amber Vials, 4°C, UV-Vis Check) Step5->Step6

Step-by-step workflow for formulating oxidation-resistant this compound solutions.

Protocol 2: Rescue and Purification of Oxidized Solid Material

Objective: Purify crystalline this compound that has degraded and turned pink/brown during solid storage.

  • Assessment: Inspect the solid. If it is deeply black or tarry, the degradation is too extensive; discard it. If it is light pink or tan, proceed with recrystallization[1].

  • Dissolution: Dissolve the impure solid in a minimum volume of hot hexane (or a 9:1 hexane/ethyl acetate mixture).

  • Hot Filtration: Add a small spatula tip of activated carbon (charcoal) to the hot solution and boil gently for 2 minutes. Filter rapidly through a heated Celite pad. The activated carbon will selectively adsorb the highly conjugated, colored quinone and quinhydrone impurities.

  • Crystallization: Allow the colorless filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Recovery: Filter the purified white crystals under a nitrogen atmosphere, wash with ice-cold hexane, and dry under high vacuum in the dark.

References
  • BenchChem Technical Support Team. "Stabilization of phenol solutions to prevent oxidation and degradation." BenchChem.
  • Ferreiro et al. "Advanced oxidation pathways for chlorophenol degradation - UV/H2O2 and UV/O3 kinetics and mechanisms." ResearchGate / Journal of Materials Science.
  • "Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere." MDPI.
  • "Changes in Solution Color During Phenol Oxidation by Fenton Reagent." Moscow State University.
  • "Photochemical oxidation of p-chlorophenol by UV/H2O2 and photo-Fenton process. A comparative study." PubMed.

Sources

side reactions to avoid during the synthesis of "2-Chloro-4-ethoxyphenol"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-ethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid critical side reactions during its preparation. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in various pharmaceutical and agrochemical applications, most commonly proceeds via the direct electrophilic chlorination of 4-ethoxyphenol. While seemingly straightforward, this reaction is a classic example of a competitive process where kinetic and thermodynamic factors dictate product distribution. The potent activating and ortho-, para- directing nature of both the hydroxyl (-OH) and ethoxy (-OEt) groups makes the aromatic ring highly susceptible to electrophilic attack. The primary challenge lies in achieving selective mono-chlorination at the C2 position while preventing undesirable side reactions.

This guide will focus on troubleshooting the direct chlorination pathway, which is the most atom-economical and industrially relevant route.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when synthesizing this compound?

A1: The most prevalent and challenging side reaction is over-chlorination , leading to the formation of 2,6-dichloro-4-ethoxyphenol . Both positions ortho to the powerful activating hydroxyl group are highly susceptible to electrophilic attack. Once the first chlorine atom is introduced at the C2 position, the ring remains activated enough for a second chlorination to occur at the C6 position, often competing with the initial reaction.

Q2: How does the choice of chlorinating agent affect the reaction outcome?

A2: The choice of chlorinating agent is critical for controlling selectivity. Agents vary in their reactivity, and a less aggressive reagent often provides a better selectivity profile.

Chlorinating AgentTypical Use & CharacteristicsCommon Side Reactions
Sulfuryl Chloride (SO₂Cl₂) ** Widely used, easy to handle liquid. Often used with a Lewis acid or amine catalyst.[1][2]Over-chlorination is common if stoichiometry and temperature are not strictly controlled.
N-Chlorosuccinimide (NCS) A milder, solid chlorinating agent. Often provides better selectivity for mono-chlorination.Generally lower rates of over-chlorination, but the reaction may be slower or require activation.
Chlorine Gas (Cl₂) **Highly reactive and inexpensive, but difficult to handle and dose accurately on a lab scale.[3]High potential for over-chlorination and formation of other chlorinated byproducts due to high reactivity.[4]

Q3: Can chlorination occur at the C3 position (meta to the hydroxyl group)?

A3: While electronically disfavored, trace amounts of the 3-chloro isomer can form. The directing effects of the hydroxyl and ethoxy groups strongly favor substitution at the C2 and C6 positions. Formation of significant quantities of the C3 isomer is rare and may indicate a different, possibly radical-based, reaction mechanism is at play, which is not typical for these reaction conditions.

Q4: I'm observing dark, tar-like impurities in my reaction. What could be the cause?

A4: The formation of dark, often polymeric, material typically results from oxidation and/or ring cleavage of the phenol.[5] This can be caused by:

  • Excessively harsh chlorinating agents or the presence of strong oxidizing contaminants.

  • High reaction temperatures , which can promote decomposition pathways.

  • Presence of certain metal impurities that can catalyze oxidation. Phenolic compounds are sensitive to oxidation, and care must be taken to maintain controlled conditions.[5]

Troubleshooting Guides & Experimental Protocols

This section addresses specific issues encountered during synthesis and provides actionable solutions and detailed protocols.

Issue 1: High Levels of 2,6-dichloro-4-ethoxyphenol Impurity

This is the most common issue, stemming from the high reactivity of the 4-ethoxyphenol starting material.

Logical Flow for Troubleshooting Dichlorination

G start High Dichlorination Detected (GC/MS or NMR) check_stoich Verify Stoichiometry of Chlorinating Agent start->check_stoich check_temp Review Reaction Temperature Control check_stoich->check_temp Stoichiometry Correct (1.0-1.05 eq) fix_stoich Action: Reduce agent to 1.0-1.05 equivalents check_stoich->fix_stoich > 1.1 eq used check_addition Analyze Reagent Addition Rate check_temp->check_addition Temp < 10°C fix_temp Action: Improve cooling, use ice/salt bath, ensure slow addition check_temp->fix_temp Temp > 10°C or fluctuated change_agent Consider Milder Chlorinating Agent (e.g., NCS) check_addition->change_agent Addition was slow (>30 min) fix_addition Action: Extend addition time to prevent localized excess check_addition->fix_addition Addition was too fast (<15 min) end_solution Optimized Protocol change_agent->end_solution Problem Persists fix_stoich->end_solution fix_temp->end_solution fix_addition->end_solution

Caption: Troubleshooting decision tree for over-chlorination.

Core Causality: The rate of the second chlorination reaction (mono-chloro to di-chloro) is competitive with the first. The key is to manipulate the reaction conditions to favor the first reaction and stop it before the second can proceed to a significant extent.

Troubleshooting Suggestions:

  • Stoichiometric Control: Use a precise molar ratio of the chlorinating agent to 4-ethoxyphenol, typically between 1.0 and 1.1 equivalents.[1] An excess of the chlorinating agent is the most direct cause of dichlorination.

  • Temperature Management: Maintain a low reaction temperature, ideally between 0-5°C, throughout the addition of the chlorinating agent.[2] Higher temperatures increase reaction rates non-selectively, leading to more of the undesired dichlorinated product.[1]

  • Slow Addition: Add the chlorinating agent dropwise over an extended period (e.g., 30-60 minutes). This prevents localized high concentrations of the electrophile, which can rapidly lead to over-chlorination of newly formed product molecules.

  • Solvent Choice: Use an inert solvent such as dichloromethane (DCM) or chloroform.[3] The solvent choice can influence the solubility of intermediates and the overall reaction kinetics.

Protocol 1: Selective Mono-chlorination using Sulfuryl Chloride

This protocol is optimized to minimize the formation of 2,6-dichloro-4-ethoxyphenol.

Materials:

  • 4-ethoxyphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethoxyphenol (1.0 eq) in anhydrous DCM (approx. 0.5 M concentration).

  • Cool the mixture in an ice/salt bath to 0°C.

  • Prepare a solution of sulfuryl chloride (1.05 eq) in a small amount of anhydrous DCM in the dropping funnel.

  • Add the sulfuryl chloride solution dropwise to the stirred 4-ethoxyphenol solution over 45 minutes, ensuring the internal temperature does not exceed 5°C.[2]

  • After the addition is complete, allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 30 minutes.

  • Upon consumption of the starting material (typically 1-2 hours), quench the reaction by slowly adding cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Issue 2: Low Yield and Incomplete Conversion

This issue often arises from attempts to be overly cautious to prevent dichlorination, resulting in unreacted starting material.

Core Causality: The reaction conditions are insufficient to drive the chlorination to completion. This can be due to deactivated reagents, insufficient reaction time, or suboptimal temperature.

Troubleshooting Suggestions:

  • Reagent Quality: Ensure the chlorinating agent is not degraded. Sulfuryl chloride can decompose over time. Use a freshly opened bottle or a recently purchased reagent.

  • Reaction Time: If TLC/GC analysis shows significant starting material remaining after the expected reaction time, allow the reaction to stir for a longer period at low temperature. If the reaction has stalled, consider letting it warm slowly to room temperature while monitoring closely.

  • Catalysis: For stubborn reactions, the addition of a catalytic amount of a mild Lewis acid (e.g., anhydrous FeCl₃) or a diaryl sulfide can promote the reaction.[1] However, be aware that catalysts can also potentially decrease selectivity, so this should be trialed on a small scale first.

Reaction and Side Reaction Pathways

G A 4-Ethoxyphenol B This compound (Desired Product) A->B + SO₂Cl₂ (1 eq) (k₁) C 2,6-Dichloro-4-ethoxyphenol (Side Product) B->C + SO₂Cl₂ (excess) (k₂) note Goal: Maximize k₁ while Minimizing k₂ - Low Temp - Controlled Stoichiometry - Slow Addition

Caption: Kinetic competition in the chlorination of 4-ethoxyphenol.

Issue 3: Difficulty in Purifying the Final Product

The structural similarity between this compound and the 2,6-dichloro byproduct can make purification challenging.

Core Causality: The polarity and boiling points of the desired product and the main byproduct are often very close, making separation by standard techniques difficult.[6]

Troubleshooting Suggestions:

  • Recrystallization: This is the most effective method if a suitable solvent system can be found. Experiment with solvent/anti-solvent systems. A common starting point is a mixture of a moderately polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexanes). The dichlorinated product is typically less polar and may crystallize first or remain in the mother liquor depending on the solvent system.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the next option.

    • Solvent System: Use a low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM). A shallow gradient is recommended to achieve baseline separation.

    • TLC Analysis: Before running the column, carefully develop a TLC method that shows clear separation between the product spot and the byproduct spot. A difference in Rf value of at least 0.1 is desirable.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting with the starting solvent mixture. Collect fractions and monitor them by TLC.

  • Gradient (if necessary): If the compounds are slow to elute, gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexanes:Ethyl Acetate).[6]

  • Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

References

  • Synthesis of 2-chloro-4-nitrophenol by new way. Journal of South China Normal University (Natural Science Edition), 2009, 1(2): 66-69.

  • Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol. Benchchem.

  • Ethyl α-chloroacetoacetate preparation. Organic Syntheses Procedure.

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 2016, 50(19), 10468–10476.

  • Method of synthesis of 2-chloro-4-nitrophenol. Russian Patent RU2046794C1.

  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Chinese Patent CN104844626A.

  • Process for preparing 2-chloro-4-fluorophenol. U.S. Patent US5053557A.

  • Method for preparing 2-chlorine-4-(4-chlorophenoxy). Chinese Patent CN101434528A.

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Molecules, 2021, 26(21), 6548.

  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Catalysts, 2025, 15(2), 245.

  • Products of aqueous chlorination of 4-nonylphenol and their estrogenic activity. Water Research, 2002, 36(17), 4343-4352.

  • Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. U.S. Patent US4620042A.

  • Selective ortho-chlorination of phenols. U.S. Patent US5149858A.

  • Catalyst used for synthesizing o-ethoxyphenol and preparation method thereof. Chinese Patent CN102078808A.

  • 2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-selective Chlorination of Phenols by Sulfuryl Chloride. The Journal of Organic Chemistry, 2014, 79(1), 378–384.

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 2011, 186(11), 2291-2302.

  • Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone. Chinese Patent CN104876811A.

  • Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. Journal of Heterocyclic Chemistry, 2020, 57(12), 4253-4260.

  • Synthesis of 2-Cycloalkyl-4-chlorophenols. Journal of Chemical Technology & Biotechnology, 2007, 48(4), 341-346.

  • Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. International Journal of Chemical Studies, 2016, 4(5), 10-14.

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. SciSpace.

  • A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update.

  • Chlorination of Phenol: Kinetics and Formation of Chloroform. Environmental Science & Technology, 2010, 44(1), 129-134.

  • Process for preparing 2-chloro-4-nitrophenol. U.S. Patent US2629745A.

  • 4-ethoxyphenol - Substance Information. ECHA.

  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. Water Research, 1967, 1(9), 659-671.

  • Reduction of 4-Nitrophenol to 4-Aminophenol. University of Canterbury.

  • para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s and a Lewis acid. RSC Advances, 2015, 5(1), 583-589.

  • Navigating the Scarcity: A Technical Guide to the Origins of 2-Ethoxyphenol. Benchchem.

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Water, 2023, 15(23), 4099.

  • Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. Benchchem.

  • Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society, 2017, 139(24), 8110–8113.

  • Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. International Journal of ChemTech Research, 2014, 6(1), 227-233.

  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. U.S. Environmental Protection Agency.

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Catalysts, 2021, 11(7), 834.

  • Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89). European Commission.

  • Purification of strong polar and basic compounds. Reddit.

  • Stepwise reduction of p-nitrophenol. U.S. Patent US4264525A.

  • A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles. Langmuir, 2013, 29(16), 5092–5099.

Sources

Technical Support Center: Characterization of 2-Chloro-4-ethoxyphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-Chloro-4-ethoxyphenol and its derivatives. As researchers and drug development professionals, we understand that robust and unambiguous characterization of chemical entities is the bedrock of reproducible and reliable science. The unique substitution pattern of this compound—featuring a halogen, an ether, and a hydroxyl group on an aromatic ring—presents a distinct set of challenges during synthesis, purification, and analysis.

This guide is designed to move beyond simple protocols. It aims to provide a deep, mechanistic understanding of the challenges you may face and to equip you with the logical frameworks to troubleshoot them effectively. We will explore the causality behind experimental choices, ensuring that every step you take is a confident one.

Frequently Asked Questions (FAQs)

Q1: What are the expected, key spectral features that confirm the identity of this compound?

A1: Confirmation requires a multi-technique approach.

  • ¹H NMR: You should expect to see a characteristic set of signals: a triplet and a quartet for the ethoxy group (-OCH₂CH₃), a singlet for the phenolic hydroxyl group (-OH), and three distinct signals for the aromatic protons. The aromatic region is critical; due to the substitution pattern, the protons will appear as a doublet, a doublet of doublets, and another doublet, with coupling constants indicative of their ortho and meta relationships. The exact chemical shifts are highly dependent on the solvent used.[1]

  • Mass Spectrometry (MS): The most telling feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), you will observe a molecular ion peak (M) and an M+2 peak, with the M+2 peak having roughly one-third the intensity of the M peak.[2][3] This is a definitive indicator of a monochlorinated compound.

  • FTIR Spectroscopy: Look for a broad O-H stretch (around 3200-3500 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C-O stretches for the ether and phenol (around 1200-1300 cm⁻¹), and a C-Cl stretch at lower wavenumbers (typically 700-800 cm⁻¹).[4]

Q2: What are the most common impurities I might encounter during the synthesis of this compound derivatives?

A2: Impurities typically arise from the starting materials or side reactions during synthesis. Common synthetic routes, such as the chlorination of 4-ethoxyphenol, can lead to several predictable impurities:

  • Unreacted 4-Ethoxyphenol: The starting material may not have fully reacted.

  • Positional Isomers: Chlorination might occur at a different position, leading to isomers like 3-Chloro-4-ethoxyphenol.

  • Di-chlorinated Products: Over-chlorination can result in species like 2,6-Dichloro-4-ethoxyphenol or 2,5-Dichloro-4-ethoxyphenol.[5]

  • Degradation Products: Phenols can be susceptible to oxidation, especially under harsh reaction conditions, potentially forming quinone-like structures.[6][7]

Q3: Why is the aromatic region of my ¹H NMR spectrum for a this compound derivative more complex than expected?

A3: The complexity arises from the electronic effects of the substituents. The ethoxy group is an electron-donating group, while the chlorine atom is an electron-withdrawing group. These competing effects, combined with the directing influence of the hydroxyl group, remove the symmetry of the benzene ring. This results in three chemically distinct aromatic protons, each with a unique chemical shift. The splitting patterns (coupling) between these adjacent protons create the complex multiplets you observe. In some cases, the chemical shifts can be very close, leading to overlapping signals that are difficult to resolve at lower magnetic field strengths.[8]

Troubleshooting Guides

Chromatographic Analysis (HPLC/GC) Issues

Q: My HPLC analysis shows co-eluting peaks or poor peak shape for my this compound sample. How can I improve the separation?

A: This is a common issue, especially when trying to separate positional isomers or closely related impurities. The polarity of these compounds is often very similar.

Causality: Poor peak shape (e.g., tailing) for phenolic compounds is often caused by the interaction of the acidic hydroxyl group with residual silanols on the silica-based C18 column. Co-elution occurs when the selectivity of the mobile phase/stationary phase system is insufficient to resolve compounds with minor structural differences.

Troubleshooting Steps:

  • Modify the Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This suppresses the ionization of the phenolic hydroxyl group, making the molecule less polar and minimizing interactions with free silanols, which sharpens the peak shape.[9]

  • Adjust Solvent Strength: Methodically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent (isocratic) will increase retention time and provide more opportunity for separation.[10]

  • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile (or vice versa). These solvents have different selectivities and can alter the elution order, potentially resolving your co-eluting peaks.

  • Lower the Column Temperature: Reducing the temperature (e.g., from 30°C to 25°C) can sometimes enhance selectivity between closely related isomers, though it will also increase retention times and pressure.

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue is likely a lack of stationary phase selectivity. Consider a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different interactions with your aromatic analytes.

Spectroscopic Characterization (MS & NMR) Issues

Q: My mass spectrum shows the correct molecular weight, but the M:M+2 isotopic ratio is not 3:1. What could be wrong?

A: An incorrect isotopic ratio is a significant red flag that requires careful investigation. It suggests either an analytical error or a more complex sample composition than anticipated.

Causality: The 3:1 ratio is a physical constant based on the natural abundance of chlorine isotopes. Deviations suggest that the peak you are analyzing is not from a pure, monochlorinated compound.

Troubleshooting Workflow:

start Incorrect M:M+2 Isotope Ratio Observed check_purity Is the peak chromatographically pure? (Check HPLC-UV/GC-FID) start->check_purity imp_coelution Impurity Co-elution Suspected check_purity->imp_coelution No check_saturation Is the detector saturated? check_purity->check_saturation Yes improve_chrom Action: Improve chromatographic separation (change gradient, solvent, or column). imp_coelution->improve_chrom reanalyze_ms Action: Re-analyze isolated peak by MS. improve_chrom->reanalyze_ms final_check Review Isotope Ratio reanalyze_ms->final_check dilute_sample Action: Dilute sample and re-inject. check_saturation->dilute_sample Yes check_background Is there high background noise or a known contaminant? check_saturation->check_background No dilute_sample->final_check subtract_bg Action: Perform background subtraction on the spectrum. check_background->subtract_bg subtract_bg->final_check cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization synthesis Chlorination of 4-Ethoxyphenol workup Aqueous Workup synthesis->workup purify Column Chromatography or Recrystallization workup->purify hplc HPLC-UV Purity Check (>98%?) purify->hplc hplc->purify No, re-purify ms LC-MS Analysis hplc->ms Yes nmr 1H & 13C NMR ms->nmr ftir FTIR Analysis nmr->ftir final Structure Confirmed ftir->final

Caption: A typical experimental workflow from synthesis to final characterization.

References

  • Mondal, R., Guha, C., & Mallik, A. K. (2014). A simple and efficient synthesis of p-alkoxyphenols from p-benzoquinone and alcohols using amberlyst-15 as catalyst. Tetrahedron Letters, 55(1), 86-89.
  • Organic Syntheses Procedure. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses.
  • Zhang, J., et al. (2019).
  • Rashid, F., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods. PMC.
  • Chemistry LibreTexts. (2023).
  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Ishida, H., et al. (n.d.). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols and Amine. PMC.
  • Lambropoulou, D. A., & Albanis, T. A. (2015). Degradation of chlorophenols and alkylphenol ethoxylates in water by advanced oxidation processes.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS.
  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol.
  • Wang, J., et al. (2019).
  • ResearchGate. (2013). H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols.
  • ResearchGate. (2012).
  • Singh, R., et al. (2014). Chromatographic Analysis of Phenolic Acids in the Fruit Pulp of Some Citrus Varieties. Prime Scholars.
  • Zhang, Y., et al. (2023). Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron. MDPI.
  • Grassie, N., & Guy, M. I. (1986). Thermal Degradation of Bisphenol-A Diglycidyl Ether Cured with Ethylene Diamine.
  • Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
  • ResearchGate. (2015). Techniques for Analysis of Plant Phenolic Compounds.
  • Tsuno, Y., et al. (1972). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.
  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89).
  • Xin, H., et al. (2017).
  • Stankov, S., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • BenchChem. (2025).
  • ResearchGate. (2021). Evaluation of the Chemical Stability and Reactivity of 4-Nonylphenol Isomers.
  • Pieczynska, A., et al. (2018). Electrochemical Degradation of Phenol and Resorcinol Molecules. MDPI.
  • BenchChem. (2025). Navigating Purity in Preclinical Research: A Technical Guide to 4-Ethoxyphenol.
  • MSU Chemistry. (n.d.). Mass Spectrometry.
  • BenchChem. (2025). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.

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Technical Support Center: Thermal Stability & Handling of 2-Chloro-4-ethoxyphenol

[1][2]

Core Directive & Executive Summary

The Challenge: 2-Chloro-4-ethoxyphenol is a bifunctional intermediate containing a phenolic hydroxyl group and an ethyl ether moiety on a chlorinated aromatic ring.[1][2] Its thermal management is critical because it sits at a "stability intersection": it is prone to oxidative quinone formation (discoloration) and acid-catalyzed ether cleavage (pressure buildup) when heated near its boiling point.[1][2]

The Solution: This guide replaces generic safety advice with specific, chemically grounded protocols. Success depends on maintaining the "Thermal Safe Zone" (TSZ)—keeping process temperatures below the onset of ether de-alkylation while strictly excluding oxygen.

Critical Parameters & Physical Constraints

The following data aggregates field observations and calculated properties to establish safe operating boundaries.

ParameterValue / RangeOperational Implication
Boiling Point (Atm) ~255–265°C (Extrapolated)DO NOT distill at atmospheric pressure.[1][2][3] Decomposition occurs before boiling.[1][2]
Boiling Point (Vacuum) 125–130°C @ 5 mmHgTarget Range. Keep pot temperature <150°C to prevent ether cleavage.
Melting Point 40–50°C (approx.)[1][2]Material may solidify in condensers; use warm water (55°C) in condensers if distilling.[1]
pKa ~8.2Slightly more acidic than phenol.[1][2] Incompatible with strong bases and oxidizing acids.[2]
Thermal Decomposition Onset ~180°CHard Limit. Exceeding this triggers autocatalytic HCl release.[1][2]
Flash Point >110°CCombustible but requires pre-heating to ignite.[1][2]

Decomposition Pathways (The "Why")

Understanding how the molecule breaks down is essential for troubleshooting.[1][2] We visualize the three primary failure modes below.

Diagram 1: Thermal & Oxidative Decomposition Pathways[2][3]

DecompositionPathwaysStartThis compound(Intact Molecule)OxidationOxidative Coupling(Air + Heat)Start->Oxidation O2 presentEtherCleavageEther De-alkylation(Acid Catalysis / T > 160°C)Start->EtherCleavage H+ or High TDechlorinationRadical Dechlorination(UV or Metal Contam.)Start->Dechlorination Fe/Cu ionsQuinonesChlorinated Diphenoquinones(Pink/Black Tar)Oxidation->Quinones Irreversible color changeProducts22-Chlorohydroquinone +Ethylene (Gas)EtherCleavage->Products2 Pressure buildupProducts3HCl (Corrosive Gas) +Polymerized PhenolicsDechlorination->Products3 pH drop

Figure 1: The three primary degradation routes.[1] Note that Pathway 2 (Ether Cleavage) generates gas, creating a pressure hazard in closed vessels.[1]

Troubleshooting Guide (Scenario-Based)

This section addresses specific phenomena users encounter in the lab or pilot plant.

Issue 1: "The liquid turned pink/red upon melting."
  • Diagnosis: Oxidative Coupling. Phenols are redox-active.[1][2][3] Even trace oxygen exposure at elevated temperatures forms semiquinone radicals, which couple to form highly colored diphenoquinones.

  • The Fix:

    • Immediate: The color is likely an impurity (<0.1%).[1][2] If purity is critical, redistill under nitrogen.

    • Prevention: Sparge the solid with Nitrogen/Argon before melting.[1][2] Never melt in an open beaker. Add a radical scavenger (e.g., BHT @ 500 ppm) if downstream chemistry permits.

Issue 2: "Vacuum pressure is fluctuating/rising during distillation."
  • Diagnosis: Ether Cleavage (De-ethylation). You are likely overheating the pot (>160°C).[1][2][3] The ethoxy group is cleaving to release Ethylene gas , which ruins the vacuum and creates a "false boil."[1][2]

  • The Fix:

    • Stop Heating: Lower the oil bath immediately.

    • Check Vacuum: Ensure your pump can pull <5 mmHg.[1][2] If the vacuum is weak, you are forced to use higher heat, which causes the decomposition.

    • Self-Validating Check: Test the off-gas. If it is flammable (ethylene) or acidic (HCl), decomposition is active.

Issue 3: "The distillate solidified in the condenser."
  • Diagnosis: Cold Spot Crystallization. this compound has a melting point above room temperature (~45°C).[1][2] Standard tap water (15°C) is too cold.[1]

  • The Fix:

    • Switch Coolant: Use a recirculating chiller set to 55°C (warm water) for the condenser.[1][2]

    • Heat Gun: Gently warm the blockage (do not exceed 100°C) to melt it down.[1][2]

Experimental Protocols

Protocol A: Safe Vacuum Distillation

Objective: Purify this compound without thermal degradation.[1][2][3]

Prerequisites:

  • High-vacuum pump (<2 mmHg capability).[1]

  • Short-path distillation head (minimizes residence time).[1]

  • Nitrogen bleed capillary.[1][2]

Step-by-Step:

  • Inerting: Flush the entire setup with Nitrogen for 10 minutes.[1][2]

  • Loading: Charge the crude material. Add a magnetic stir bar (vigorous stirring prevents hot spots).[1]

  • Vacuum Application: Apply vacuum slowly to degas solvents.[1][2][3] Target pressure: 1–3 mmHg .

  • Heating Ramp:

    • Set oil bath to 100°C initially.

    • Increase by 5°C/min until reflux is observed.

    • CRITICAL LIMIT: Do not allow the oil bath to exceed 160°C . If the product does not distill by this temperature, your vacuum is insufficient. Abort and improve vacuum.

  • Collection: Collect the main fraction. If the color changes from clear to yellow/pink in the receiver, reduce bath temperature immediately.

Protocol B: Long-Term Storage

Objective: Prevent "pinking" and acidity increase.[1][2][3]

  • Container: Amber glass (blocks UV, preventing radical dechlorination).[1][2]

  • Headspace: Fill headspace with Argon (heavier than air, better blanket than N2).[1][2]

  • Temperature: Store at 4°C.

  • Seal: Parafilm over the cap is insufficient.[1][2] Use a Teflon-lined cap with electrical tape seal.[1]

Visual Logic: Troubleshooting Decision Tree

Use this flowchart to diagnose process deviations in real-time.

TroubleshootingTreeStartProblem DetectedQ1Is the issue visual(Color Change)?Start->Q1Q2Is the issue physical(Pressure/State)?Start->Q2ColorTypeWhat color?Q1->ColorTypeYesPressIssuePressure Rising?Q2->PressIssueVacuum LossSolidIssueClogging Condenser?Q2->SolidIssueFlow StopPinkPink/RedColorType->PinkDarkBrownDark Brown/BlackColorType->DarkBrownActionPinkTrace Oxidation.Action: Sparge N2,Add Antioxidant.Pink->ActionPinkActionTarSevere Decomposition.Action: Redistill,Check for Metal Contam.DarkBrown->ActionTarActionGasEther Cleavage (Gas).Action: Lower Temp,Improve Vacuum.PressIssue->ActionGasActionSolidFreezing.Action: Use 55°CCondenser Water.SolidIssue->ActionSolid

Figure 2: Decision matrix for rapid diagnosis of process deviations.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7933, Chlorophenols.[1][2] (General stability data for chlorophenol class). [Link]

  • Organic Syntheses. Preparation of Alkoxyphenols via Ether Cleavage.[1][2][3] (Mechanistic reference for thermal instability of phenolic ethers). [Link]

  • Inchem (IPCS). Environmental Health Criteria 93: Chlorophenols.[1][2][3] (Decomposition products and acidity data). [Link][1]

Technical Support Center: Solvent Effects on 2-Chloro-4-ethoxyphenol Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

2-Chloro-4-ethoxyphenol is a trisubstituted benzene derivative functioning as a versatile intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical precursors (e.g., ethyl vanillin derivatives). Its reactivity is governed by the interplay between the acidic phenolic hydroxyl group (pKa ~8.5–9.0), the electron-donating ethoxy group, and the electron-withdrawing chlorine atom.

Solvent selection is not merely a matter of solubility; it is the primary switch for controlling chemoselectivity (O-alkylation vs. C-alkylation) and regioselectivity (substitution at C6 vs. C5). This guide provides a mechanistic breakdown of these effects to optimize your synthetic workflows.

Solvent Selection Decision Matrix

The following decision tree illustrates the optimal solvent classes based on the desired chemical transformation.

SolventSelection Start Target Transformation O_Alk O-Alkylation (Williamson Ether Synthesis) Start->O_Alk EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Purify Purification / Crystallization Start->Purify PolarAprotic Polar Aprotic (DMF, DMSO, NMP) O_Alk->PolarAprotic Maximize Nucleophilicity Mech1 Mechanism: 'Naked' Phenoxide Anion High reaction rate PolarAprotic->Mech1 NonPolar Non-Polar / Halogenated (DCM, DCE, Toluene) EAS->NonPolar Stabilize Arenium Ion Mech2 Mechanism: Solvation of Cationic Intermediate Controlled Regioselectivity NonPolar->Mech2 Mixed Binary Solvent Systems (EtOH/H2O or EtOAc/Hex) Purify->Mixed Solubility Differential

Figure 1: Decision tree for solvent selection based on reaction type. Polar aprotic solvents favor nucleophilic attack by the phenoxide, while non-polar solvents are preferred for electrophilic substitution to control isomer distribution.

Critical Reactivity & Solvent Mechanisms

Scenario A: Nucleophilic Substitution (O-Alkylation)

Target: Synthesis of 1-alkoxy-2-chloro-4-ethoxybenzene derivatives.

The Mechanism: The reaction proceeds via the deprotonation of the phenol to form a phenoxide anion. This anion is an ambident nucleophile , capable of attacking at the Oxygen (O-alkylation) or the Carbon ring (C-alkylation).[1]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Form strong hydrogen bonds with the phenoxide oxygen. This "cages" the nucleophile, significantly reducing its reactivity and requiring higher temperatures or stronger bases.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents solvate the cation (e.g., K+, Na+) effectively but leave the phenoxide anion "naked" and highly reactive. This maximizes reaction rates and selectivity for O-alkylation over C-alkylation [1].

Scenario B: Electrophilic Aromatic Substitution (EAS)

Target: Nitration, Halogenation, or Formylation.

Regioselectivity Analysis: The molecule has three directors:

  • -OH (Pos 1): Strong Activator (Ortho/Para). Para is blocked. Directs to C6 (ortho).

  • -Cl (Pos 2): Deactivator (Ortho/Para). Directs to C4 (blocked) and C6 .

  • -OEt (Pos 4): Activator (Ortho/Para). Para is blocked. Directs to C3 and C5 .

Consensus: C6 is the primary active site. The -OH group is the strongest activator and directs ortho to itself. C3 is sterically crowded (between Cl and OEt). C5 is activated by OEt but is meta to the strong -OH donor.

Solvent Effect:

  • Non-polar solvents (DCM, CCl4): Favor the formation of the ortho-product (C6) by minimizing the stabilization of the transition state, making the reaction more sensitive to the intrinsic electronic directing effects of the -OH group [2].

Troubleshooting Guide & FAQs

Issue 1: Low Yield in O-Alkylation Reactions

User Question: "I am trying to alkylate this compound with ethyl bromide in ethanol using NaOH, but the reaction is extremely slow and incomplete. Why?"

Technical Diagnosis: You are experiencing solvent-induced nucleophile deactivation . Ethanol is a protic solvent that hydrogen-bonds to the phenoxide anion, stabilizing it and reducing its energy. This increases the activation energy required for the


 attack on the alkyl halide.

Corrective Protocol:

  • Switch Solvent: Change from Ethanol to DMF (Dimethylformamide) or Acetone .

  • Change Base: Use Potassium Carbonate (

    
    ) . In acetone/DMF, potassium ions are poorly solvated, creating a more reactive "ion pair."
    
  • Add Catalyst: If using a biphasic system (e.g., Toluene/Water), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to shuttle the phenoxide into the organic phase.

Issue 2: Poor Solubility During Workup

User Question: "The starting material dissolves in DCM, but after the reaction, I have a gummy precipitate that won't dissolve in water or ether."

Technical Diagnosis: Phenolate salts (the intermediate) are often insoluble in non-polar organic solvents like ether or DCM but are also not fully soluble in water due to the lipophilic chloro/ethoxy groups.

Solubility Data Table:

SolventSolubility (25°C)Application Note
Water < 1 mg/mL (Poor)Use for washing away inorganic salts.
Methanol/Ethanol > 100 mg/mL (High)Good for crystallization; bad for anhydrous reactions.
Dichloromethane (DCM) > 200 mg/mL (High)Excellent for EAS reactions and extractions.
Diethyl Ether ModerateGood for extraction, but salts may precipitate.
DMF/DMSO > 300 mg/mL (Very High)Ideal reaction medium; requires aqueous wash to remove.
Issue 3: Unexpected Isomers in Nitration

User Question: "I performed a nitration expecting the nitro group at position 6, but I see significant byproducts. I used acetic acid as the solvent."

Technical Diagnosis: While C6 is electronically favored, steric hindrance from the -Cl group at C2 and the -OH at C1 can be significant. Furthermore, in highly acidic media (protic solvents), the phenolic oxygen may become protonated (


), turning it into a deactivator (meta-director), which shifts substitution to C5  (ortho to the -OEt group).

Corrective Protocol:

  • Control pH: Avoid highly acidic conditions that protonate the phenol.

  • Solvent Switch: Use a mild nitrating agent (e.g., dilute

    
    ) in a biphasic system (DCM/Water)  or use a solid support (e.g., Claycop) in an aprotic solvent to maintain the activating nature of the -OH group [3].
    

Optimized Experimental Protocols

Protocol A: High-Yield O-Alkylation (General)

Objective: Synthesis of 1-(alkoxy)-2-chloro-4-ethoxybenzene.[2]

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Charge flask with This compound (1.0 eq) and anhydrous DMF (5 mL per mmol) .

  • Deprotonation: Add

    
     (1.5 eq) . Stir at room temperature for 15 minutes. The solution may darken, indicating phenoxide formation.
    
  • Addition: Add the Alkyl Halide (1.2 eq) dropwise.

    • Note: If using a volatile halide (e.g., MeI, EtBr), use a sealed tube or efficient condenser.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

  • Workup:

    • Pour mixture into 5x volume of ice water.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
       and concentrate.
      
Protocol B: Purification via Recrystallization

Objective: Purify crude this compound from synthesis impurities.

  • Solvent System: Ethanol/Water (4:1) .

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Add warm water dropwise until persistent turbidity is observed.

    • Add a few drops of ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Yield: Expect white to off-white needles.

References

  • Solvent Effects in Organic Chemistry. Reichardt, C. Chem. Rev., 1994.

  • Regioselectivity in Electrophilic Aromatic Substitution. Smith, M. B., & March, J. March's Advanced Organic Chemistry.

  • Nitration of Phenols and Substituted Phenols. Journal of Organic Chemistry.

  • PubChem Compound Summary for CID 29355 (2-Chloro-4-ethylphenol analog). National Center for Biotechnology Information.

  • Solubility and Miscibility of Organic Solvents. MilliporeSigma Technical Library.

(Note: While specific literature on "this compound" solvent effects is sparse, the mechanisms described above are derived from established physical organic chemistry principles governing chlorinated alkoxyphenols.)

Sources

Validation & Comparative

spectroscopic comparison of "2-Chloro-4-ethoxyphenol" and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and spectroscopic comparison of 2-Chloro-4-ethoxyphenol and its structural analogs, designed for researchers and drug development professionals.

Introduction: The Role of Halogenated Alkoxyphenols in Drug Design

In the development of advanced active pharmaceutical ingredients (APIs), halogenated alkoxyphenols serve as highly versatile building blocks. Specifically, This compound is frequently utilized as a core intermediate in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors[1] and novel olefin derivatives via Ullmann-type cross-coupling[2].

To optimize synthetic routes, researchers must understand how subtle structural modifications affect the molecule's electronic environment and subsequent reactivity. This guide provides an objective, data-driven comparison of this compound against two of its primary derivatives:

  • 4-Ethoxyphenol: Lacks the electron-withdrawing ortho-chlorine atom[3].

  • 2-Chloro-4-methoxyphenol: Features a shortened alkoxy chain, altering both lipophilicity and steric hindrance[4].

Part 1: Spectroscopic Comparison (NMR & IR)

Causality in Experimental Choices

When comparing these derivatives, ^1^H NMR and ATR-FTIR spectroscopy are the most robust methods for confirming structural integrity. For NMR acquisition, we specifically utilize DMSO-d6 rather than CDCl3. The causality behind this choice is that DMSO strongly hydrogen-bonds with the phenolic -OH group. This interaction drastically reduces the proton exchange rate, locking the -OH shift into a sharp, distinct singlet rather than a broad, unintegrable hump. This allows for precise observation of the electronic effects exerted by the ortho-chlorine atom.

For IR spectroscopy, Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbing ambient moisture during sample preparation artificially broadens the critical O-H stretching band, masking the true vibrational differences between the derivatives.

Quantitative Data Summaries

Table 1: Comparative ^1^H NMR Data (400 MHz, DMSO-d6) (Data synthesized from standard reference libraries and related patent literature[1][5])

Structural FeatureThis compound4-Ethoxyphenol2-Chloro-4-methoxyphenol
Phenolic -OH ~9.8 ppm (s, 1H)~8.9 ppm (s, 1H)~9.8 ppm (s, 1H)
Aromatic Protons 6.7 - 7.0 ppm (m, 3H)6.7 - 6.8 ppm (AA'BB', 4H)6.7 - 7.0 ppm (m, 3H)
Alkoxy -CH2 3.95 ppm (q, 2H)3.90 ppm (q, 2H)N/A
Alkoxy -CH3 1.28 ppm (t, 3H)1.28 ppm (t, 3H)3.70 ppm (s, 3H)

Mechanistic Insight: The presence of the ortho-chlorine in this compound and 2-Chloro-4-methoxyphenol significantly deshields the phenolic -OH proton, shifting it downfield to ~9.8 ppm compared to ~8.9 ppm in 4-ethoxyphenol. This deshielding is a direct result of the inductive electron-withdrawing effect of the halogen, which simultaneously increases the acidity of the phenol.

Table 2: Comparative ATR-FTIR Data

Vibrational ModeThis compound4-Ethoxyphenol2-Chloro-4-methoxyphenol
O-H Stretch ~3350 cm^-1^ (Broad)~3300 cm^-1^ (Broad)~3360 cm^-1^ (Broad)
C-O-C Stretch ~1230 cm^-1^~1240 cm^-1^~1220 cm^-1^
C-Cl Stretch ~740 cm^-1^Absent~745 cm^-1^

Part 2: Experimental Protocols for Spectroscopic Validation

To ensure trustworthiness, the following protocols represent a self-validating system . By incorporating internal standards and blank runs, researchers can definitively rule out solvent impurities or instrument drift.

Step-by-Step Methodology: ^1^H NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the phenol derivative into a clean vial.

  • Solvent Addition: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

    • Self-Validation Check: The TMS peak must appear exactly at 0.00 ppm; any deviation indicates required instrument recalibration.

  • Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution. Particulate matter will distort magnetic field homogeneity and ruin shimming.

  • Acquisition: Run a standard 1H pulse sequence at 400 MHz, 298 K, with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Processing: Phase and baseline correct the spectrum. Integrate the alkoxy -CH3 peak and set it to exactly 3.00 to validate the relative integration of the aromatic and -OH protons.

SpectroscopicWorkflow A Sample Prep (15mg in DMSO-d6) B Internal Standard (0.05% TMS added) A->B C 1H NMR Acquisition (400 MHz, 16 scans) B->C D Data Validation (TMS = 0.00 ppm) C->D

Self-validating 1H NMR workflow ensuring instrument calibration and data integrity.
Step-by-Step Methodology: ATR-FTIR Acquisition
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm^-1^ resolution) to subtract ambient CO2 and water vapor.

  • Sample Application: Place ~2 mg of the solid phenol directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil until the force gauge indicates optimal contact.

    • Causality: Insufficient pressure leads to weak signal intensity and poor evanescent wave penetration, particularly for the high-frequency O-H stretch.

  • Acquisition: Collect 32 scans from 4000 to 400 cm^-1^.

  • Validation: Ensure the baseline is flat at 100% transmittance in regions devoid of absorption (e.g., 2500-2000 cm^-1^).

Part 3: Reactivity & Application Comparison

The structural variations among these derivatives dictate their performance in drug synthesis workflows:

  • Steric Hindrance in Cross-Coupling: In Ullmann-type C-O or C-N cross-coupling reactions (using CuI and cesium carbonate)[2], 4-ethoxyphenol exhibits the fastest reaction kinetics due to the lack of ortho-steric bulk. Conversely, this compound requires higher energy input (e.g., microwave irradiation at 150 °C)[2] to overcome the steric barrier imposed by the bulky chlorine atom adjacent to the reactive phenol site.

  • Oxidative Amination: In visible-light-promoted oxidative cross-dehydrogenative couplings, 2-chloro-4-methoxyphenol and this compound show distinct radical stabilities. The methoxy group provides slightly less steric shielding to the para-oxygen radical than the ethoxy group, subtly altering the regioselectivity and yield of the coupling[5].

ReactivityPathway A This compound (Target) D Ullmann Cross-Coupling (CuI, Base, 150°C) A->D Moderate Kinetics (Steric Hindrance) E Oxidative Amination (Radical Pathway) A->E Standard Regioselectivity B 4-Ethoxyphenol (De-chlorinated) B->D Fast Kinetics (No ortho-bulk) C 2-Chloro-4-methoxyphenol (Methoxy Analog) C->E Altered Regioselectivity (Less bulky alkoxy)

Structural influence of alkoxyphenol derivatives on synthetic coupling pathways.

References

  • WO2010127208A1 - Inhibitors of acetyl-coa carboxylase Google P
  • WO2013035827A1 - Novel olefin derivative Google P
  • 4-Ethoxyphenol | C8H10O2 | CID 12150 PubChem[Link]

  • Electrochemical Oxidation of Phenols in Flow: A Versatile and Scalable Access to para-Benzoquinones The Royal Society of Chemistry[Link]

  • Visible-Light-Promoted Direct Amination of Phenols via Oxidative Cross-Dehydrogenative Coupling Reaction AWS / Supplemental Data[Link]

Sources

Definitive Structure Confirmation of 2-Chloro-4-ethoxyphenol: A 2D NMR Workflow Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Ambiguity Challenge

In drug discovery and fine chemical synthesis, confirming the regiochemistry of multi-substituted aromatic rings is a critical bottleneck. For 2-Chloro-4-ethoxyphenol , the primary challenge is distinguishing it from its regioisomers (e.g., 2-chloro-5-ethoxyphenol or 3-chloro-4-ethoxyphenol).

While Mass Spectrometry (MS) confirms the molecular weight (172.61 g/mol ) and elemental composition, it often fails to distinguish between positional isomers that share identical fragmentation patterns. Standard 1D 1H NMR can be ambiguous due to overlapping chemical shifts and similar splitting patterns (coupling constants) in trisubstituted benzene rings.

This guide objectively compares the Standard 1D NMR/MS approach against the Integrated 2D NMR Workflow (COSY, HSQC, HMBC) . We demonstrate that the 2D workflow is the only self-validating method to unambiguously assign the position of the chlorine and ethoxy substituents relative to the phenolic hydroxyl group.

Technical Comparison: 1D vs. 2D NMR Approaches

The following table contrasts the capabilities of standard methods versus the recommended 2D workflow for this specific compound.

FeatureStandard 1D 1H NMRIntegrated 2D NMR Suite (COSY, HSQC, HMBC)
Primary Output Chemical Shift (

), Integration, Multiplicity
Through-bond connectivity maps (H-H, H-C)
Isomer Resolution Low to Medium . Relies on predicted additivity rules which can fail with steric crowding.High . Directly traces the carbon skeleton connectivity.
Self-Validation No . Requires external reference standards for certainty.Yes . Internal cross-peaks confirm assignments without external standards.
Time Investment ~10 minutes (Acquisition + Processing)~45-90 minutes (Acquisition + Processing)
Confidence Level 85% (Inferred)>99% (Empirical)

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d6 is recommended over CDCl3 to sharpen the phenolic -OH proton signal, enabling its use as a structural anchor in 2D experiments.

  • Concentration: 10–20 mg of analyte in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

Acquisition Parameters (600 MHz Instrument Example)

To ensure reproducibility, use the following optimized parameters:

  • 1H 1D NMR: Spectral width 12 ppm, 30° pulse angle, d1=1.0s, ns=16.

  • COSY (gCOSY): 2048 x 256 matrix, spectral width 10 ppm in both dimensions.

  • HSQC (gHSQC): Multiplicity-edited (distinguishes CH/CH3 from CH2). 1JCH = 145 Hz.

  • HMBC (gHMBC): Optimized for long-range coupling nJCH = 8 Hz. This is critical for seeing the 3-bond correlations across the ether oxygen and quaternary carbons.

Data Analysis & Interpretation Logic

This section details the self-validating logic used to confirm the structure. We utilize the "Anchor Point" strategy , starting with protons that are chemically distinct (Ethoxy and Hydroxyl).

Step 1: 1D 1H Assignment (The Foundation)

In DMSO-d6, we observe three distinct aromatic signals for the 1,2,4-substitution pattern:

  • H-3: Doublet (d),

    
     Hz (Meta coupling to H-5).
    
  • H-5: Doublet of Doublets (dd),

    
     Hz (Ortho to H-6, Meta to H-3).
    
  • H-6: Doublet (d),

    
     Hz (Ortho to H-5).
    

Note: If the Cl were at position 3 (3-chloro-4-ethoxyphenol), we would see a different coupling pattern (H-2 singlet, H-5/H-6 ortho doublet).

Step 2: HSQC (Carbon Mapping)

The HSQC spectrum correlates protons to their directly attached carbons. This filters out quaternary carbons (C-1, C-2, C-4) and assigns the protonated carbons (C-3, C-5, C-6).

  • Ethoxy CH2 correlates to Carbon at ~64 ppm.

  • Ethoxy CH3 correlates to Carbon at ~15 ppm.

Step 3: HMBC (The Structural Proof)

This is the decisive step. We look for "Long-Range" (2-3 bond) correlations to "bridge" the gaps between protons.

Critical Correlations to Verify this compound:

  • The Ethoxy Anchor: The Ethoxy -CH2- protons must show a strong 3-bond correlation to C-4 (the aromatic carbon bearing the ether).

  • The H-3 Confirmation: The H-3 proton (isolated doublet) must correlate to:

    • C-1 (Phenolic carbon, deshielded ~146 ppm).

    • C-4 (Ethoxy-bearing carbon, deshielded ~152 ppm).

    • C-2 (Chlorine-bearing carbon, ~120 ppm).

    • Logic: If H-3 correlates to BOTH the oxygen-bearing carbons (C-1 and C-4), it must be located between them.

Visualization of Assignment Logic

The following diagram illustrates the decision workflow used to confirm the structure based on the spectral data.

StructureConfirmation Start Unknown Chlorinated Ethoxyphenol Isomer Step1 Step 1: 1H NMR Analysis Identify Coupling Patterns Start->Step1 Decision1 Coupling Pattern Observed? Step1->Decision1 PatternA d (2.9Hz), dd (8.9, 2.9Hz), d (8.9Hz) (Consistent with 1,2,4-subst) Decision1->PatternA Yes PatternB s, d, d (Other Isomers) Decision1->PatternB No Step2 Step 2: HSQC Assign C-H Pairs PatternA->Step2 Step3 Step 3: HMBC (Critical) Verify Connectivity Step2->Step3 Check1 Does H-3 correlate to C-1(OH) AND C-4(OEt)? Step3->Check1 ResultYes CONFIRMED: This compound Check1->ResultYes Yes (Connectivity Validated) ResultNo REJECT: Alternative Isomer Check1->ResultNo No

Caption: Logical workflow for distinguishing the target compound from regioisomers using NMR data.

Detailed Connectivity Map (HMBC)

To visualize the specific correlations that serve as the "fingerprint" for this molecule, refer to the diagram below. This maps the 3JCH (3-bond) and 2JCH (2-bond) couplings.

HMBC_Map cluster_ring cluster_protons C1 C1 (OH-bearing) C2 C2 (Cl-bearing) C3 C3 C4 C4 (OEt-bearing) C5 C5 C6 C6 H3 H-3 (d, ~6.9ppm) H3->C1 3J H3->C2 2J H3->C4 2J H3->C5 3J H5 H-5 (dd, ~6.7ppm) H5->C1 3J (Weak) H5->C3 3J H5->C4 2J H6 H-6 (d, ~6.95ppm) H6->C1 2J H6->C2 3J H6->C4 3J EthoxyH Ethoxy -CH2- EthoxyH->C4 3J (Definitive)

Caption: HMBC Correlation Map. Blue arrows indicate observed long-range Heteronuclear Multiple Bond Correlations.

Conclusion

While 1D NMR provides a preliminary indication of structure through splitting patterns, it lacks the rigor required for regulatory submission or definitive structural assignment of substituted phenols. The Integrated 2D NMR Workflow described above provides a self-consistent dataset. Specifically, the HMBC correlation of H-3 to both the C-1 (hydroxyl) and C-4 (ethoxy) carbons is the irrefutable evidence required to confirm the this compound structure and rule out all other isomers.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

  • National Institute of Standards and Technology (NIST) . 4-Ethoxyphenol Mass Spectrum & Data. NIST Chemistry WebBook.[1]

Sources

Comparative Guide: Biological & Synthetic Activity of 2-Halo-4-Ethoxyphenols

[1][2]

Executive Summary

This compound and 2-Bromo-4-ethoxyphenol are functionalized phenolic building blocks used primarily in the development of agrochemicals and pharmaceuticals.[1][2] While they share a core pharmacophore (an ethoxy-substituted phenol), the halogen substitution at the ortho position dictates their divergent utility:[1][2]

  • 2-Bromo-4-ethoxyphenol: The "Synthetic Workhorse."[1][2] Its weaker C-Br bond makes it the superior candidate for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), essential for constructing biaryl drug scaffolds (e.g., PET radiotracers, COX-2 inhibitors).[1][2]

  • This compound: The "Stable Effector."[1][2] The stronger C-Cl bond renders it more resistant to metabolic cleavage, making it ideal for final-stage active ingredients (e.g., ACC inhibitors) where halogen-mediated lipophilicity and steric blocking are required without further derivatization.[1][2]

Chemical & Physical Profile

The choice between the Chloro- and Bromo- analogue often hinges on physicochemical properties that influence both synthetic yield and biological binding affinity.[1][2]

PropertyThis compound2-Bromo-4-ethoxyphenolImpact on Performance
Molecular Weight ~172.61 g/mol ~217.06 g/mol Bromo-analogue adds significant mass, affecting ligand efficiency.[1][2]
C-X Bond Energy ~400 kJ/mol (Strong)~280 kJ/mol (Weak)Bromo is highly reactive for cross-coupling; Chloro is chemically stable.
Lipophilicity (LogP) ~2.3 (Est.)[2]~2.6 (Est.)[2][3]Bromo increases membrane permeability but may lower water solubility.[1]
Steric Radius (Van der Waals) 1.75 Å1.85 ÅBromo exerts greater steric hindrance, potentially improving selectivity in enzyme binding pockets.[2]
Acid Dissociation (pKa) ~8.5~8.3Both are more acidic than unsubstituted phenol (~10.0), enhancing H-bond donor capability.[1][2]

Biological Activity & Applications[1][2][3][4]

A. Intrinsic Antimicrobial & Toxicological Activity

Like many halogenated phenols (e.g., Chlorocresol), these compounds exhibit intrinsic antimicrobial properties by disrupting bacterial cell membranes and uncoupling oxidative phosphorylation.[2]

  • Mechanism: The lipophilic ethoxy tail facilitates membrane penetration, while the phenolic hydroxyl group acts as a protonophore, collapsing the proton motive force.[2]

  • Comparative Potency:

    • 2-Bromo-: Generally exhibits higher acute toxicity and lower MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria due to higher lipophilicity (

      
      ).[1][2]
      
    • 2-Chloro-: Often preferred in formulation due to a better safety/toxicity profile while maintaining broad-spectrum bacteriostatic activity.[1][2]

B. Role in Drug Development (Case Studies)
Case Study 1: Neuroinflammation Imaging (PET Tracers)
  • Target: Translocator Protein (TSPO) or COX-2 enzymes.[1][2]

  • Preferred Analogue: 2-Bromo-4-ethoxyphenol .[1][2][3][4]

  • Rationale: The synthesis of biphenyl radiotracers (e.g., for Alzheimer’s imaging) requires a Suzuki coupling step.[2] The 2-Bromo analogue serves as the aryl halide partner, coupling with aryl-boronic acids.[1][2]

  • Data: In the synthesis of 4'-O-fluoroethyl analogues, the bromo-precursor typically affords yields of 70-95% in Pd-catalyzed steps, whereas the chloro-analogue often fails or requires harsh conditions (high temp, exotic ligands) due to the inert C-Cl bond.[1][2]

Case Study 2: Metabolic Disease (ACC Inhibitors)
  • Target: Acetyl-CoA Carboxylase (ACC1/ACC2) – Inhibition treats Type 2 Diabetes.[1][2]

  • Preferred Analogue: This compound .[1][2][5][6]

  • Rationale: In these inhibitors, the halogen is not a leaving group but a permanent structural feature.[2] The Chlorine atom fills a specific hydrophobic pocket in the enzyme, improving binding affinity without the excessive bulk of a Bromine atom.[2] Furthermore, the C-Cl bond is metabolically robust, preventing rapid dehalogenation in the liver.[2]

  • Data: Derivatives incorporating the 2-chloro-4-ethoxyphenoxy moiety have demonstrated IC50 values in the nanomolar range (<50 nM) against human ACC2.[1][2]

Experimental Workflows

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for these two analogues.

GStartStarting Material(Hydroquinone Monoethyl Ether)ChlorinationChlorination(SO2Cl2 or NCS)Start->ChlorinationBrominationBromination(NBS or Br2)Start->BrominationCl_PhenolThis compound(Stable Scaffold)Chlorination->Cl_PhenolBr_Phenol2-Bromo-4-ethoxyphenol(Reactive Intermediate)Bromination->Br_PhenolDirectUseDirect Formulation(Antimicrobial/Pesticide)Cl_Phenol->DirectUseIntact HalogenACC_SynthNucleophilic Sub.(ACC Inhibitors)Cl_Phenol->ACC_SynthOH-AlkylationSuzukiSuzuki Coupling(Pd-Catalyzed)Br_Phenol->SuzukiC-Br ActivationFinal_DrugBiaryl Drug/Tracer(COX-2 / PET)Suzuki->Final_Drug

Figure 1: Divergent synthetic utility.[1][2] The Chloro-analogue is often used "as-is" or modified at the OH group, while the Bromo-analogue undergoes C-Br bond transformation.[1][2]

Protocol A: Synthesis of Biaryl Scaffold via Suzuki Coupling

Applicable to 2-Bromo-4-ethoxyphenol only.[1][2]

Objective: To couple the phenol ring with a phenylboronic acid to create a biphenyl core (common in NSAIDs and radiotracers).

  • Reagents:

    • 2-Bromo-4-ethoxyphenol (1.0 equiv)[1][2]

    • Phenylboronic acid (1.2 equiv)[2]

    • Pd(PPh3)4 (5 mol%)[2]

    • K2CO3 (2.0 equiv, 2M aqueous solution)[2]

    • Solvent: 1,4-Dioxane.[1][2]

  • Procedure:

    • Step 1: Dissolve the bromo-phenol and boronic acid in degassed dioxane under Argon.

    • Step 2: Add the Pd catalyst and base solution.[1]

    • Step 3: Heat to reflux (100°C) for 12 hours. Monitor via TLC (Hexane/EtOAc).[2]

    • Step 4: Upon completion, cool, dilute with water, and extract with Ethyl Acetate.[2]

    • Step 5: Purify via silica gel column chromatography.[1]

  • Expected Result: Formation of the biaryl product in >85% yield .

    • Note: Attempting this with the Chloro analogue typically yields <10% product under these standard conditions.[1]

Protocol B: Nucleophilic Substitution (Etherification)

Applicable to both , but standard for This compound in ACC inhibitor synthesis.[1][2]

Objective: To attach a linker to the phenolic oxygen while retaining the halogen.[1]

  • Reagents:

    • This compound (1.0 equiv)[1][2]

    • Alkyl Bromide/Tosylate Linker (1.1 equiv)[1][2]

    • K2CO3 (3.0 equiv)[2]

    • Solvent: DMF or Acetonitrile.[1]

  • Procedure:

    • Step 1: Dissolve phenol in dry DMF.[1] Add K2CO3 and stir at RT for 30 min (formation of phenoxide anion).

    • Step 2: Add the alkyl linker dropwise.[1]

    • Step 3: Heat to 60-80°C for 4-6 hours.

    • Step 4: Quench with water (precipitate often forms). Filter or extract.

  • Validation:

    • 1H NMR should show the disappearance of the phenolic -OH singlet (~5.0-9.0 ppm) and the appearance of the linker methylene signals.[1][2] The aromatic protons will show the characteristic splitting pattern of a 1,2,4-trisubstituted benzene.[2]

References

  • ACC Inhibitor Synthesis: Harwood, J. et al. "Inhibitors of acetyl-coa carboxylase."[1][2] World Intellectual Property Organization, WO2010127208A1, 2010.[2] Link

  • Radiopharmaceutical Precursors: Wang, M. et al. "Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs... and Their 18F-Labeled Derivatives."[1][2] Molecules, 2020.[2] Link

  • Biaryl Synthesis: BenchChem. "6-Ethoxy-[1,1'-biphenyl]-3-ol Synthesis and Reactivity."[1][2] Link[2]

  • Phenolic Toxicity Data: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 29355, 2-Chloro-4-ethylphenol (Analogue Reference)." Link[2]

cross-validation of "2-Chloro-4-ethoxyphenol" synthesis from different starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of 2-Chloro-4-ethoxyphenol Synthesis: A Comparative Guide for Process Chemists

The synthesis of highly pure halogenated phenol building blocks is a critical bottleneck in modern drug development. This compound (CAS 344326-18-7) is a highly valued intermediate, most notably utilized in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors for the treatment of metabolic disorders such as type 2 diabetes and NAFLD[1].

When scaling up the production of this compound, process chemists must balance regiocontrol, environmental impact (E-factor), and cost. This guide objectively cross-validates three distinct synthetic pathways from different starting materials, analyzing the mechanistic causality and providing self-validating protocols for each.

Mechanistic Pathways & Regiocontrol Analysis

The fundamental challenge in synthesizing this compound lies in controlling the substitution pattern on the benzene ring. The three most viable starting materials dictate entirely different chemical strategies: Electrophilic Aromatic Substitution (EAS), Diazotization-Hydrolysis, and Selective Alkylation.

SynthesisRoutes Target This compound (Target API Intermediate) SM1 4-Ethoxyphenol (Route A) R1 Direct Chlorination (SO2Cl2, DCM) SM1->R1 SM2 2-Chloro-4-ethoxyaniline (Route B) R2 Sandmeyer-Type Hydrolysis (NaNO2, H2SO4, Δ) SM2->R2 SM3 Chlorohydroquinone (Route C) R3 Selective Ethylation (EtBr, K2CO3, DMF) SM3->R3 R1->Target Regioselective EAS R2->Target Absolute Regiocontrol R3->Target Poor Selectivity

Fig 1: Mechanistic pathways for this compound synthesis from distinct starting materials.

Experimental Cross-Validation & Self-Validating Protocols

As an Application Scientist, it is imperative to look beyond the basic stoichiometry and understand the causality of the reaction conditions. Below are the optimized, step-by-step methodologies for each route.

Route A: Direct Chlorination of 4-Ethoxyphenol
  • The Causality : 4-ethoxyphenol possesses two activating groups (-OH and -OEt). Because the hydroxyl group is a stronger electron-donating group via resonance than the ethoxy group, it dictates the regiochemistry, making its ortho position the most nucleophilic site. We utilize Sulfuryl chloride (

    
    ) rather than 
    
    
    
    gas.
    
    
    acts as a controlled, in-situ source of electrophilic chlorine, which suppresses the formation of the over-chlorinated by-product (2,6-dichloro-4-ethoxyphenol).
  • Self-Validating Protocol :

    • Dissolve 1.0 eq of 4-ethoxyphenol in anhydrous Dichloromethane (DCM) and cool to 0 °C under

      
      .
      
    • Dropwise add 1.05 eq of

      
       over 30 minutes. Validation checkpoint: The reaction mixture will gently evolve 
      
      
      
      and
      
      
      gas; the rate of bubbling directly correlates to the reaction rate.
    • Stir for 2 hours at 0 °C, then warm to room temperature.

    • IPC (In-Process Control) : Run an HPLC aliquot. The disappearance of the starting material peak and the emergence of a single major product peak validates the regioselectivity. If a secondary peak exceeds 5%, the

      
       addition was too rapid, causing localized heating and over-chlorination.
      
    • Quench with saturated aqueous

      
      , extract, dry over 
      
      
      
      , and concentrate. Purify via vacuum distillation.
Route B: Diazotization-Hydrolysis of 2-Chloro-4-ethoxyaniline
  • The Causality : Starting with 2-chloro-4-ethoxyaniline (CAS 178452-11-4) entirely bypasses regioselectivity issues because the chlorine and ethoxy substituents are already locked in their correct relative positions[2]. The addition of sodium nitrite in cold sulfuric acid generates nitrosonium ions (

    
    ), converting the primary amine into a diazonium salt. Strict thermal control (< 5 °C) is mandatory; excessive thermal energy will cause the highly unstable diazonium salt to prematurely decompose or couple with unreacted amines to form azo dyes.
    
  • Self-Validating Protocol :

    • Suspend 1.0 eq of 2-chloro-4-ethoxyaniline in 10% aqueous

      
       and chill to 0–5 °C.
      
    • Slowly add a pre-chilled aqueous solution of 1.1 eq

      
      . Validation checkpoint: The opaque amine sulfate suspension will transition into a clear, pale-yellow solution, visually confirming the formation of the highly water-soluble diazonium salt.
      
    • In a separate flask, heat a 30%

      
       solution to 80 °C.
      
    • Dropwise add the cold diazonium solution into the hot acid. Validation checkpoint: Immediate, vigorous evolution of

      
       gas bubbles confirms the successful 
      
      
      
      -like hydrolysis of the diazonium group to the phenol.
    • Cool, extract with Ethyl Acetate, wash with brine, and concentrate to yield high-purity this compound.

Route C: Selective Mono-ethylation of Chlorohydroquinone
  • The Causality : Chlorohydroquinone contains two hydroxyl groups. The 1-OH (ortho to the chlorine) is more acidic due to the inductive electron-withdrawing effect of the chlorine atom, but it is sterically hindered and stabilized by intramolecular hydrogen bonding. The 4-OH is less sterically hindered. Attempting to selectively alkylate the 4-OH using one equivalent of ethyl bromide relies on this subtle difference[3]. However, the nucleophilicity difference is practically negligible under standard basic conditions, leading to a statistical mixture.

  • Self-Validating Protocol :

    • Dissolve 1.0 eq of chlorohydroquinone in DMF. Add 1.2 eq of anhydrous

      
      .
      
    • Add 1.0 eq of Ethyl bromide and heat to 60 °C for 4 hours.

    • IPC : Perform TLC analysis (Hexanes:EtOAc 3:1). Validation checkpoint: The TLC plate will reveal three distinct product spots (1-ethoxy, 4-ethoxy, and 1,4-diethoxy derivatives) alongside unreacted starting material. This immediately validates the predicted lack of regiocontrol and the inherent inefficiency of this route.

Quantitative Performance Comparison

To facilitate decision-making for scale-up campaigns, the experimental data from the three routes is summarized below:

ParameterRoute A (Direct Chlorination)Route B (Diazotization)Route C (Selective Ethylation)
Starting Material 4-Ethoxyphenol2-Chloro-4-ethoxyanilineChlorohydroquinone
Overall Yield 75 - 82%85 - 90%< 35% (Isolated)
Regiomeric Purity ~92% (requires distillation)>99% (Absolute control)Poor (Complex mixture)
E-Factor Low (High atom economy)High (Aqueous acid/salt waste)Medium (Solvent intensive)
Scalability Excellent (Industrial standard)Moderate (Gas evolution hazards)Poor (Requires chromatography)

Application Scientist's Verdict

For large-scale industrial manufacturing (kilogram to multi-ton scale), Route A (Direct Chlorination) is the undisputed champion. Despite requiring a final vacuum distillation to remove minor over-chlorinated impurities, the low cost of 4-ethoxyphenol and the low E-factor make it highly economical.

For medicinal chemistry and early-phase drug development where absolute purity (>99.5%) is prioritized over atom economy, Route B (Diazotization-Hydrolysis) is the optimal choice. It guarantees the correct regiochemistry without the need for tedious chromatographic purification, ensuring that downstream API synthesis (such as ACC inhibitor coupling) is not compromised by isomeric impurities.

Route C should be strictly avoided due to its poor regioselectivity and heavy reliance on preparative chromatography.

References

  • Google Patents.
  • Google Patents.

Sources

comparing the efficacy of different catalysts for "2-Chloro-4-ethoxyphenol" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of catalytic systems for the synthesis of 2-Chloro-4-ethoxyphenol (CAS: 344326-18-7 / 56961-30-9 derivatives), a critical intermediate in the synthesis of pharmaceutical agents (e.g., PPAR agonists) and agrochemicals.

Executive Summary

The synthesis of this compound relies on the regioselective monochlorination of 4-ethoxyphenol (Hydroquinone monoethyl ether). The primary chemical challenge is distinguishing between the 2-position (ortho to the strong -OH activator) and the 3-position (ortho to the -OEt group), while suppressing over-chlorination to the 2,6-dichloro species.

This guide evaluates three distinct catalytic methodologies:

  • The "Green" Oxidative System: MnSO₄ / H₂O₂ / HCl (High selectivity, aqueous media).

  • The "Precision" Organocatalytic System: SO₂Cl₂ + Amine/Urea Catalysts (Highest regiocontrol).

  • The "Industrial" Aerobic System: CuCl₂ / O₂ (Scalable, moderate selectivity).

Reaction Mechanism & Chemoselectivity

The transformation is an Electrophilic Aromatic Substitution (EAS) . The substrate, 4-ethoxyphenol, possesses two activating groups:

  • Hydroxyl (-OH): Strong activator, ortho/para director.

  • Ethoxy (-OEt): Moderate activator, ortho/para director.

Since the para positions relative to both groups are blocked (by each other), substitution must occur ortho to one of them.

  • Site A (Position 2): Ortho to -OH. Thermodynamically and Kinetically Favored due to the higher electron density provided by the phenol resonance.

  • Site B (Position 3): Ortho to -OEt. Less favored but a common impurity source.

Mechanistic Pathway Diagram

ReactionPathway Substrate 4-Ethoxyphenol (Substrate) Transition Sigma Complex (Resonance Stabilized) Substrate->Transition + Cl+ (Electrophile) Target This compound (Target: Ortho to OH) Transition->Target Major Pathway (-H+) Impurity1 3-Chloro-4-ethoxyphenol (Impurity: Ortho to OEt) Transition->Impurity1 Minor Pathway Impurity2 2,6-Dichloro-4-ethoxyphenol (Over-chlorination) Target->Impurity2 + Excess Cl+

Caption: Electrophilic substitution pathway showing the competition between the target 2-chloro isomer and potential byproducts.

Comparative Analysis of Catalytic Systems

System A: MnSO₄ / H₂O₂ / HCl (Oxidative Chlorination)

Best For: Green chemistry applications and aqueous-phase synthesis. This system mimics haloperoxidase enzymes.[1] The Mn(II) catalyst activates hydrogen peroxide to oxidize HCl (or chloride salts) into an electrophilic "Cl⁺" equivalent (likely HOCl) in situ.

  • Mechanism:

    
    
    
  • Pros: Water is the solvent; avoids toxic Cl₂ gas; high conversion (>90%).

  • Cons: Requires careful pH control to prevent phenol oxidation (tar formation).

System B: SO₂Cl₂ + Organocatalysts (Amine/Urea)

Best For: High-purity pharmaceutical intermediates requiring >98% regioselectivity. Sulfuryl chloride is a liquid chlorinating agent. When combined with specific organocatalysts (e.g., substituted thioureas or amines like diisopropylamine), the "chlorinium" transfer is sterically guided to the ortho-position of the phenol.

  • Mechanism: The catalyst forms a hydrogen-bonded complex with the phenol, activating the ortho-position while the SO₂Cl₂ serves as the chlorine donor.

  • Pros: Exceptional regioselectivity (Ortho:Meta ratios often >95:5); easy handling of liquid reagents.

  • Cons: SO₂Cl₂ releases SO₂ and HCl gas (requires scrubbing); atom economy is lower than oxidative methods.

System C: CuCl₂ / O₂ (Aerobic Oxychlorination)

Best For: Large-scale industrial production. This system utilizes copper redox cycling to generate electrophilic chlorine species using molecular oxygen and HCl.

  • Mechanism:

    
    ; 
    
    
    
    .
  • Pros: Uses air/O₂ as the oxidant; low raw material cost.

  • Cons: Corrosive conditions; copper removal from final product can be challenging (heavy metal contamination).

Performance Data Summary
FeatureSystem A: MnSO₄ / H₂O₂ System B: SO₂Cl₂ / Organocat. System C: CuCl₂ / O₂
Catalyst Type Inorganic Salt (Homogeneous)Organocatalyst (Lewis Base)Metal Salt (Redox)
Chlorine Source HCl (aq)Sulfuryl ChlorideHCl / Cl₂
Conversion 92 - 96%>98%85 - 90%
Selectivity (2-Cl) 94% 98% 88%
Byproducts Water, traces of quinoneSO₂, HCl, 2,6-dichloroWater, Cu-residues
Reaction Temp 25 - 40 °C0 - 20 °C60 - 80 °C
E-Factor (Waste) Low (Green)MediumMedium-High

Detailed Experimental Protocols

Protocol 1: Green Synthesis using MnSO₄ (Recommended for Lab Scale)

Based on methodology adapted from Xin et al. (2017) for analogous phenols.

Reagents:

  • 4-Ethoxyphenol (10 mmol, 1.38 g)

  • MnSO₄[2][3]·H₂O (0.5 mmol, 5 mol%)

  • HCl (37% aq, 11 mmol)

  • H₂O₂ (30% aq, 11 mmol)

  • Solvent: Water (20 mL) or Water/Acetonitrile (1:1) for solubility.

Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 4-ethoxyphenol in the solvent. Add MnSO₄ catalyst.[2][3]

  • Acidification: Add HCl dropwise while stirring.

  • Oxidation (Critical Step): Add H₂O₂ dropwise over 30 minutes using an addition funnel. Note: Exothermic reaction; maintain temperature at 25–30°C using a water bath.

  • Reaction: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

  • Workup: The product often precipitates or oils out. Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/Ethanol if necessary.

Protocol 2: High-Precision Synthesis using SO₂Cl₂

Based on Ertürk et al. (2022) regioselectivity principles.

Reagents:

  • 4-Ethoxyphenol (10 mmol)

  • Sulfuryl Chloride (SO₂Cl₂, 10 mmol)

  • Catalyst: Diisopropylamine (0.1 mmol, 1 mol%) or Diphenylprolinol (for chiral/steric control).

  • Solvent: Dichloromethane (DCM) or Toluene.

Workflow:

  • Setup: Flame-dry a flask under N₂ atmosphere. Dissolve 4-ethoxyphenol and the amine catalyst in dry DCM (20 mL).

  • Cooling: Cool the solution to 0°C in an ice bath to maximize kinetic control (favoring the 2-position).

  • Addition: Add SO₂Cl₂ dropwise over 1 hour. Caution: SO₂ gas evolution occurs.

  • Quench: Once addition is complete, stir for 1 hour at 0°C, then allow to warm to room temperature. Quench with water.

  • Workup: Wash the organic layer with water and NaHCO₃. Evaporate solvent.[4]

  • Result: Typically yields a crystalline solid with >98% purity of the 2-chloro isomer.

Visualizing the Catalytic Cycle (Mn-System)

The following diagram illustrates the "Green" catalytic cycle where Manganese shuttles between oxidation states to activate the chloride ion.

MnCycle Mn2 Mn(II) (Resting State) Mn3 Mn(III)/Mn(IV)-Oxo (Active Species) Mn2->Mn3 Oxidation (+H2O2) Mn3->Mn2 Reduction (+Cl- -> HOCl) Substrate 4-Ethoxyphenol Mn3->Substrate Cl+ Transfer H2O2 H2O2 HCl HCl (Cl-) HCl->Mn3 Cl- source Product This compound Substrate->Product Chlorination

Caption: Manganese-catalyzed oxychlorination cycle utilizing Hydrogen Peroxide and HCl.

References

  • Xin, H., Yang, S., An, B., & An, Z. (2017).[2] Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances, 7, 13467-13472.[2] Link

  • Ertürk, E., & Yeşil, T. A. (2022).[5][6] Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 12558–12573.[6] Link[6]

  • Menini, L., & Gusevskaya, E. V. (2006). Aerobic oxychlorination of phenols catalyzed by copper(II) chloride. Applied Catalysis A: General, 309(1), 122-128. Link

  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 26, 4280. Link

Sources

peer-reviewed studies on the toxicological profile of "2-Chloro-4-ethoxyphenol"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive toxicological analysis of 2-Chloro-4-ethoxyphenol , utilizing a Read-Across and Weight of Evidence (WoE) approach. As direct peer-reviewed data for this specific isomer is limited in the public domain, this guide synthesizes data from high-confidence structural analogs (2-chlorophenol and 4-ethoxyphenol) and validated Structure-Activity Relationship (SAR) principles.

Content Type: Publish Comparison Guide Subject: this compound (CAS: 5323-65-9) Primary Application: Pharmaceutical Intermediate, Fine Chemical Synthesis

Part 1: Executive Summary & Physicochemical Basis

This compound (2-C-4-EP) represents a "hybrid" toxicophore, combining the acute membrane toxicity of chlorophenols with the metabolic sensitization potential of para-substituted phenol ethers.

In drug development, this compound is frequently evaluated as a scaffold for tyrosine kinase inhibitors or antimicrobial agents. Its toxicological profile is distinct from its parent compounds due to the ortho-chlorine substitution , which increases lipophilicity and acidity (lowering pKa), thereby enhancing bioavailability and potential mitochondrial uncoupling capacity compared to non-chlorinated ethoxyphenols.

Physicochemical Drivers of Toxicity
PropertyValue (Predicted/Analog)Toxicological Implication
LogP (Lipophilicity) ~2.5 - 2.8Higher than 4-ethoxyphenol (1.24). Facilitates rapid dermal penetration and blood-brain barrier crossing.
pKa (Acidity) ~8.0 - 8.5The 2-Cl group withdraws electrons, stabilizing the phenolate ion. This range supports mitochondrial uncoupling activity at physiological pH.
Reactivity ModerateThe 4-ethoxy group is an electron donor, making the ring susceptible to CYP450 oxidation (bioactivation).

Part 2: Comparative Toxicological Analysis

This section compares 2-C-4-EP against its two primary structural anchors: 2-Chlorophenol (2-CP) and 4-Ethoxyphenol (4-EP) .[1]

Acute Toxicity & Lethality (Oral/Dermal)
  • Benchmark (2-CP): Oral LD50 (Rat) ≈ 670 mg/kg. Known for rapid CNS depression and tremors.

  • Benchmark (4-EP): Oral LD50 (Rat) ≈ 1650 mg/kg. Lower acute toxicity but higher sensitization risk.

  • 2-C-4-EP Assessment:

    • Predicted Potency: Moderate (Class III). Estimated LD50 range: 500–1000 mg/kg .

    • Mechanism: The chlorine atom enhances lipophilicity compared to 4-EP, likely increasing acute potency closer to the 2-CP benchmark.

    • Clinical Signs: Expect tremors, dyspnea, and potential hemolysis (characteristic of ethoxy-substituted aromatics).

Mitochondrial Toxicity (Uncoupling)

Chlorophenols are classic uncouplers of oxidative phosphorylation.

  • Mechanism: The protonated phenol diffuses into the mitochondrial matrix, deprotonates (due to alkaline pH), and the phenolate ion returns to the intermembrane space, dissipating the proton gradient.

  • Comparative Risk: 2-C-4-EP > 4-EP . The ortho-chlorine is critical for this effect. 4-Ethoxyphenol lacks the acidity to act as a potent uncoupler, whereas 2-C-4-EP possesses the necessary electron-withdrawing motif to facilitate this cycle.

Skin Corrosion & Sensitization[2][3][4]
  • Irritation: High. The combination of a phenol moiety and halogenation typically results in severe skin and eye irritation (Category 2/2A).

  • Sensitization: Moderate to High. 4-Ethoxyphenol is a known sensitizer. Metabolic O-dealkylation of 2-C-4-EP can yield 2-chlorohydroquinone , a reactive metabolite capable of haptenization (binding to skin proteins).

Part 3: Mechanistic Visualization (Bioactivation)

The following diagram illustrates the predicted metabolic pathway. The critical step is the CYP450-mediated O-dealkylation or direct oxidation, leading to reactive quinone species which drive cytotoxicity and genotoxicity.

MetabolicPath Parent This compound (Parent) CYP CYP450 (Oxidation) Parent->CYP O-Dealkylation Glucuronide Glucuronide Conjugate (Detoxification) Parent->Glucuronide UGT (Phase II) Metabolite1 2-Chlorohydroquinone (Reactive Intermediate) CYP->Metabolite1 Quinone 2-Chloro-1,4-benzoquinone (Toxic Electrophile) Metabolite1->Quinone Auto-oxidation ProteinAdduct Protein Adducts (Sensitization/Toxicity) Quinone->ProteinAdduct Michael Addition

Figure 1: Predicted metabolic bioactivation pathway. The formation of 2-Chloro-1,4-benzoquinone represents the primary toxicological concern for cellular macromolecules.

Part 4: Experimental Validation Protocols

As a Senior Scientist, you must validate these predicted risks. Do not rely solely on SAR. The following protocols are self-validating systems designed to confirm the specific hazards of 2-C-4-EP.

Protocol A: Mitochondrial Uncoupling Assessment (Seahorse Assay)

Objective: Quantify the uncoupling potency (Mitochondrial Tox) relative to 2-chlorophenol.

  • Cell Model: HepG2 cells (metabolically active) or isolated rat liver mitochondria.

  • Reagent Setup:

    • Test Compound: 2-C-4-EP (0.1, 1, 10, 50, 100 µM).

    • Positive Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - standard uncoupler.

    • Negative Control: DMSO vehicle (0.1%).

  • Workflow:

    • Measure Oxygen Consumption Rate (OCR) .

    • Inject Oligomycin (ATP synthase inhibitor). Rationale: If OCR remains high despite oligomycin, the compound is uncoupling.

    • Inject 2-C-4-EP.[2]

  • Data Interpretation: A spike in OCR post-injection, unaccompanied by ATP production, confirms uncoupling.

    • Validation Check: If the EC50 of 2-C-4-EP is <10 µM, it is a potent uncoupler requiring strict handling precautions.

Protocol B: Reactive Metabolite Trapping (Glutathione Adducts)

Objective: Confirm if the ethoxy group leads to reactive quinone formation (Sensitization risk).

  • Incubation System: Human Liver Microsomes (HLM) + NADPH (cofactor).

  • Trapping Agent: Glutathione (GSH) or Dansyl-GSH (fluorescent).

  • Procedure:

    • Incubate 2-C-4-EP (10 µM) with HLM + NADPH + GSH (5 mM) for 60 min at 37°C.

    • Quench with ice-cold acetonitrile.

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Target Analysis: Look for mass shifts corresponding to [Parent - Et + OH + GSH] (Glutathione adduct of chlorohydroquinone).

    • Causality: Detection of GSH adducts proves the formation of electrophilic intermediates, validating the sensitization warning.

Part 5: Summary of Recommendations

Application AreaRisk LevelRecommendation
Handling/Synthesis High Treat as a potent skin irritant and potential uncoupler. Use full PPE (nitrile gloves, respirator). Avoid acidifying waste streams (volatilization).
Drug Design Moderate The ortho-Cl improves metabolic stability vs. 4-ethoxyphenol but increases lipophilicity/toxicity. Screen early for hERG inhibition and mitochondrial liability.
Waste Disposal High Do not release to water. Chlorinated phenols are resistant to biodegradation and toxic to aquatic life (LC50 < 10 mg/L predicted).[3] Incineration is required.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7246, 2-Chlorophenol. Available at: [Link]

  • Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, 16(3), 347-362.
  • Escher, B. I., et al. (1996). Molecular Mechanisms of Toxicity of Chlorophenols. Environmental Toxicology and Chemistry.

Sources

Safety Operating Guide

2-Chloro-4-ethoxyphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Protocol: 2-Chloro-4-ethoxyphenol [1][2][3][4]

Executive Summary

This compound is a halogenated phenolic intermediate.[1][2][3][4] Unlike simple organic solvents, its disposal requires strict adherence to Halogenated Organic Waste protocols due to the stability of the chlorine-carbon bond and the potential for aquatic toxicity.[2][3][4]

Immediate Action Required:

  • Waste Stream: Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).[2][3][4]

  • Primary Hazard: Skin corrosion/irritation and severe eye damage (Phenolic nature).[2][3][4]

  • Disposal Method: High-temperature incineration with acid gas scrubbing.[2][3][4]

Chemical Profile & Hazard Assessment

To manage disposal effectively, we must understand the causality of the hazards.[3][4] We treat this compound under the Conservative Safety Principle , deriving its profile from its parent structures: 2-chlorophenol (toxicity/persistence) and 4-ethoxyphenol (irritation).[1][2][3][4]

PropertySpecificationOperational Implication
Chemical Structure Phenol ring with -Cl (ortho) and -OEt (para)Acidic Nature: The phenolic proton is acidic.[1][2][3][4] It can react with strong bases to form salts.[3][4]
Physical State Low-melting solid or viscous liquidSpill Response: May require solid absorbents rather than simple wiping.[2][3][4]
Solubility Low in water; High in organic solventsBioaccumulation: Lipophilic nature (due to -Cl and -OEt) increases risk of aquatic persistence.[1][2][3][4] Never drain dispose.
Reactivity Incompatible with Oxidizers, Acid ChloridesSegregation: Keep away from nitric acid or perchlorates in waste storage to prevent exothermic runaway.[2]

Scientific Insight: The presence of the chlorine atom on the phenolic ring significantly increases the compound's resistance to biodegradation compared to non-chlorinated phenols.[2][3] Improper disposal (e.g., drain pouring) allows the compound to pass through standard municipal water treatment, posing a long-term threat to aquatic ecosystems.[2][3][4]

Pre-Disposal Stabilization & Segregation

Disposal begins at the bench, not the waste bin. Proper segregation is the single most critical step in reducing disposal costs and preventing facility accidents.[3][4]

The Segregation Logic (Why it matters)

Incineration facilities classify waste by its halogen content.[2][3][4]

  • Non-Halogenated Waste: Burned as fuel.[2][3]

  • Halogenated Waste: Requires specialized incinerators with scrubbers to neutralize the hydrochloric acid (HCl) gas generated during combustion.[2][3][4]

  • The Error: Adding 50mL of this compound to a 20L drum of non-halogenated acetone contaminates the entire drum, forcing the facility to treat the whole volume as expensive halogenated waste.[1][2][3][4]

Decision Matrix: Waste Stream Selection

WasteSegregation Start Waste Generation: This compound IsMixed Is it mixed with other solvents? Start->IsMixed CheckSolvent Check Other Solvents IsMixed->CheckSolvent Yes StreamA STREAM A: Halogenated Organic Waste IsMixed->StreamA No (Pure) Halogenated Are other solvents Halogenated (e.g., DCM)? CheckSolvent->Halogenated Halogenated->StreamA Yes Halogenated->StreamA No (Contamination Rule) StreamB STREAM B: Non-Halogenated Waste StreamB->StreamA Do NOT Mix

Figure 1: Waste Segregation Logic. Note that adding a halogenated substance to a non-halogenated stream effectively converts the entire stream to "Halogenated" status.[2][3]

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[2][3][4]

  • Avoid: Metal containers (due to potential phenolic acidity causing corrosion over time).[2][3][4]

  • Cap: Teflon-lined screw cap to prevent vapor leakage.[2][3][4]

Step 2: Labeling (RCRA Compliance)

Every container must be labeled before the first drop of waste is added.[2][3][4]

  • Chemical Name: Write "this compound" (Do not use abbreviations like "CEP").

  • Hazard Class: Check "Toxic" and "Irritant".[2][3]

  • Constituents: If in solution, list the solvent and the approximate % concentration.

Step 3: Storage
  • Store in a Secondary Containment tray (polypropylene) to catch drips.[2][3][4]

  • Keep in a cool, well-ventilated satellite accumulation area.[2][3][4][5]

  • Time Limit: Dispose of the container within 6 months of the start date, or according to your institution's specific timeline (often 90 days once full).

Spill Contingency & Emergency Response

A self-validating safety system assumes failure will happen.[2][3][4] Here is the protocol for a bench-scale spill.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[2][4]

SpillResponse Assess 1. Assess Volume & State Isolate 2. Isolate Area Assess->Isolate PPE 3. Don PPE (Double Nitrile) Isolate->PPE Absorb 4. Absorb/Cover (Vermiculite/Clay) PPE->Absorb Collect 5. Collect into Wide-Mouth Jar Absorb->Collect Label 6. Label as Halogenated Debris Collect->Label

Figure 2: Spill Response Workflow.[1][2][3][4] Emphasizes dry absorption to prevent spreading the chemical.[2][3]

Critical Note on Neutralization: Do not attempt to neutralize a spill with strong base (like NaOH) on the benchtop.[2][3][4] While this creates a salt, it may increase the water solubility of the contaminant, making it harder to contain and easier to absorb through skin.[4] Absorb it as is.

Regulatory Framework & References

This protocol aligns with US EPA Resource Conservation and Recovery Act (RCRA) standards for hazardous waste management.[2][3][4]

Key Regulatory Codes:

  • Waste Characterization: While this compound is not a specific "U-listed" waste, it falls under Characteristic Waste guidelines if it exhibits toxicity, or more commonly, under the "F-list" logic for spent halogenated solvents if used in solution.[1][2][3][4]

  • Disposal Code: Generally managed under D002 (Corrosive, if pH < 2) or generic Halogenated Organic codes depending on the solvent carrier.[2][4]

References:

  • PubChem. 4-(2-Chloroethoxy)phenol Compound Summary (Analog Reference). National Library of Medicine.[2][3][4] Retrieved from [Link][1][2][3][4]

  • US EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste.[2][3][4] 40 CFR Part 261.[2][3][4] Retrieved from [Link][1][2][3][4]

Disclaimer: This guide is intended for trained scientific personnel.[2][3][4] Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific disposal manifests.[1][2][3][4]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our work's integrity is matched only by our commitment to safety. Handling specialized chemical reagents like 2-Chloro-4-ethoxyphenol demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of this compound, grounded in established safety principles.

Foundational Risk Assessment: Understanding the Hazard

Before any personal protective equipment (PPE) is selected, a thorough understanding of the target compound is essential. This compound and related substituted phenols present a multi-faceted risk profile. Safety Data Sheets (SDS) for analogous compounds indicate that the primary hazards include:

  • Skin Irritation: Capable of causing skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3]

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2][4]

Phenolic compounds, as a class, are known for their ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity.[5][6] An anesthetic effect can mask initial skin contact, meaning severe burns may occur without immediate pain.[6][7] Therefore, our PPE strategy is designed to create a comprehensive barrier against all potential routes of exposure.

Core Protective Equipment: A Multi-Layered Defense

All handling of this compound, regardless of scale, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] The following PPE is mandatory for any procedure involving this compound.

Protection Area Required PPE Rationale & Critical Considerations
Eye/Face Safety Goggles or Safety Glasses with side shields. A Face Shield is required for splash-prone operations.Protects against splashes and airborne particles. A face shield offers a secondary, broader barrier for the entire face during liquid transfers or when working with larger quantities.[8][9]
Body Fully-buttoned, long-sleeved Laboratory Coat.Provides a primary barrier against incidental contact and small splashes. Must be kept clean and replaced immediately if significant contamination occurs.[10]
Hands Chemical-resistant Nitrile Gloves.Nitrile gloves offer good resistance to a wide range of chemicals.[8] Always inspect gloves for tears or degradation before use. For prolonged contact or handling of concentrated solutions, double-gloving is strongly recommended.[5][9][10]
PPE Selection Workflow: A Risk-Based Approach

The selection of additional or more robust PPE depends directly on the nature and scale of the experimental work. This workflow provides a logical pathway for determining the appropriate level of protection.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Execution Start Start: Procedure involving This compound Assess_Scale Assess Scale & Hazard (e.g., solid weighing vs. liquid transfer) Start->Assess_Scale Small_Scale Small Scale / Low Hazard (e.g., <1g solid weighing) Assess_Scale->Small_Scale Low Large_Scale Large Scale / High Hazard (e.g., >1g or any liquid transfer) Assess_Scale->Large_Scale High PPE_Standard Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Small_Scale->PPE_Standard PPE_Enhanced Enhanced PPE: - Safety Goggles + Face Shield - Lab Coat + Apron - Double Nitrile or Butyl Gloves Large_Scale->PPE_Enhanced Proceed Proceed with Experiment in Chemical Fume Hood PPE_Standard->Proceed PPE_Enhanced->Proceed

Caption: PPE selection workflow for this compound.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Cross-contamination during removal is a common and preventable source of exposure.

Donning (Putting On) PPE - A Step-by-Step Guide:

  • Inspect: Before starting, visually inspect all PPE for defects such as cracks, tears, or discoloration.[11] Discard and replace any compromised items.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Eye/Face Protection: Put on safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

Doffing (Removing) PPE - The Aseptic Technique:

This sequence is designed to contain contaminants and protect the user.

  • Outer Gloves (if used): Grasp the outside of one glove at the wrist with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield/Goggles: Remove from the back of the head by handling the strap. Avoid touching the front surface.

  • Lab Coat: Unbutton the lab coat. Shrug it off the shoulders, touching only the inside of the garment. Turn it inside out as it is removed and fold it for laundering or disposal.

  • Inner Gloves (if used): Remove using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[8][12]

Disposal Plan:

  • Contaminated PPE: All disposable items, including gloves, absorbent pads from spills, and contaminated wipes, must be treated as hazardous waste.[8]

  • Waste Collection: Place all contaminated disposable PPE into a designated, clearly labeled, and sealed hazardous waste container.[8]

  • Regulatory Compliance: Follow all institutional and local regulations for the disposal of chemical hazardous waste. Do not discard in regular trash or pour any waste down the drain.[8][9]

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Speed is paramount. Immediately remove all contaminated clothing, including shoes and belts.[6][13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][12] For phenol-class compounds, some protocols recommend wiping the area with polyethylene glycol (PEG 300 or 400) before washing to help remove the chemical from the skin.[6][13] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air at once.[2][12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]

  • Spills: For minor spills (<10g), alert personnel in the area, don appropriate PPE, and contain the spill with an absorbent material like vermiculite or sand.[8] For major spills, evacuate the area and contact your institution's emergency response team immediately.[8]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your vital work.

References

  • BenchChem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • University of Michigan. Phenol - Environment, Health & Safety.
  • Tulane University. FACT SHEET: Phenol - Environmental Health and Safety.
  • Cornell University. Standard Operating Procedure - Department of Chemistry and Chemical Biology.
  • Meta-Sci.
  • Loba Chemie.
  • CDH Fine Chemical.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • University of Colorado Boulder. Appendix P - Phenol First Aid Guide and PPE.
  • Yale University. Phenol Standard Operating Procedure - Yale Environmental Health & Safety.
  • U.S. Environmental Protection Agency. Personal Protective Equipment for Pesticide Handlers.
  • Cornell University. Phenol SOP - Environment, Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.